molecular formula C8H9Cl2NO B2795415 2-Amino-2-(2,4-dichlorophenyl)ethanol CAS No. 1184839-78-8

2-Amino-2-(2,4-dichlorophenyl)ethanol

Cat. No.: B2795415
CAS No.: 1184839-78-8
M. Wt: 206.07
InChI Key: VWMOCFARWTYBNT-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(2,4-dichlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2,4-dichlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMOCFARWTYBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical and physical properties of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical and physical properties of 2-Amino-2-(2,4-dichlorophenyl)ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Chiral Building Block for Medicinal Chemistry

Introduction & Chemical Identity

2-Amino-2-(2,4-dichlorophenyl)ethanol is a specialized geminal amino-alcohol intermediate distinct from the more common vicinal isomers used in adrenergic agonist synthesis. Unlike its regioisomer (2-amino-1-arylethanol), this compound features the amine and the dichlorophenyl moiety on the same carbon atom (C2), with the primary hydroxyl group at C1.

This structural arrangement—a


-amino alcohol with a gem-aryl/amino motif —makes it a high-value scaffold for the synthesis of non-canonical amino acids, chiral auxiliaries, and heterocyclic pharmacophores (e.g., oxazolines). Its 2,4-dichloro substitution pattern imparts significant lipophilicity and metabolic resistance, traits often exploited to enhance the bioavailability of antifungal and neurological drug candidates.
Chemical Descriptors
PropertyDetail
IUPAC Name 2-Amino-2-(2,4-dichlorophenyl)ethanol
CAS Number 1184839-78-8 (Free Base); 2061980-13-8 (HCl Salt)
Molecular Formula

Molecular Weight 206.07 g/mol (Free Base); 242.53 g/mol (HCl Salt)
SMILES OCC(c1ccc(cc1Cl)Cl)N
InChI Key VWMOCFARWTYBNT-UHFFFAOYSA-N
Stereochemistry Contains one chiral center at C2.[1][2][3][4][5] Available as racemate or enantiopure (R/S) forms.
Physicochemical Profile

The physical behavior of 2-Amino-2-(2,4-dichlorophenyl)ethanol is dominated by the electron-withdrawing nature of the chlorine atoms and the hydrogen-bonding potential of the amino-alcohol motif.

Key Physical Properties
ParameterValue / CharacteristicContext for Researchers
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation of the amine.
Melting Point 145–150 °C (HCl salt)High lattice energy due to salt formation; free base melts lower (~80-90°C).
Solubility DMSO (>20 mg/mL), Methanol, EthanolPoor water solubility for the free base; HCl salt is water-soluble.
pKa (Calculated) ~8.5 (Amine), ~14.5 (Alcohol)The amine is less basic than unsubstituted analogs due to the inductive effect of the dichlorophenyl ring.
LogP ~1.8 – 2.1Moderate lipophilicity; crosses biological membranes effectively.
Hygroscopicity Low (Free Base); Moderate (HCl Salt)Store desiccated; HCl salt can absorb atmospheric moisture.
Synthetic Methodology

The synthesis of gem-amino alcohols requires a fundamentally different approach than the standard phenacyl bromide reduction used for vicinal isomers. The most robust route for the 2-amino-2-aryl scaffold is the Modified Strecker Synthesis followed by selective reduction.

Critical Design Consideration: Preventing Dechlorination
  • Risk: The 2,4-dichlorophenyl ring is susceptible to hydrodehalogenation (loss of Cl) if catalytic hydrogenation (Pd/C, H2) is attempted.

  • Solution: Use hydride reducing agents (e.g., Borane-THF or

    
     at controlled temperatures) rather than catalytic hydrogenation to preserve the halogenation pattern.
    
Protocol: Strecker-Reduction Pathway
  • Strecker Reaction: Condensation of 2,4-dichlorobenzaldehyde with

    
     and ammonia (or amines) to form the 
    
    
    
    -aminonitrile.
  • Hydrolysis: Acidic hydrolysis of the nitrile yields 2-Amino-2-(2,4-dichlorophenyl)acetic acid (a phenylglycine analog).

  • Chehoselective Reduction: Reduction of the carboxylic acid to the primary alcohol.

Step-by-Step Workflow:

  • Nitrile Formation: React 2,4-dichlorobenzaldehyde (1.0 eq) with

    
     (2.0 eq) and 
    
    
    
    (1.2 eq) in Methanol/Water at RT for 12h. Caution: HCN generation risk.
  • Acid Hydrolysis: Reflux the crude nitrile in 6M HCl for 4 hours. Precipitate the amino acid intermediate.

  • Reduction: Suspend the amino acid in dry THF. Add

    
     complex (3.0 eq) dropwise at 0°C. Reflux for 2h.
    
  • Quench: Carefully quench with MeOH, then 1M NaOH. Extract with EtOAc.[6]

Synthesispathway Aldehyde 2,4-Dichlorobenzaldehyde Nitrile α-Aminonitrile Intermediate Aldehyde->Nitrile Strecker: NaCN, NH4Cl, MeOH Acid 2-(2,4-Dichlorophenyl) glycine Nitrile->Acid Hydrolysis: 6M HCl, Reflux Product 2-Amino-2-(2,4-dichlorophenyl) ethanol Acid->Product Reduction: BH3-THF (Selective) Avoid Pd/H2

Figure 1: Synthetic workflow for the gem-amino alcohol scaffold, prioritizing halogen preservation.

Reactivity & Applications in Drug Design

This compound serves as a "chiral pool" equivalent for synthetic chemists. Its reactivity is defined by the 1,2-amino alcohol motif.

A. Heterocycle Formation (Oxazolines)

Reacting the amino-alcohol with carboxylic acids or nitriles under dehydrating conditions yields oxazolines .

  • Application: Oxazolines are bioisosteres for amides and esters in drug discovery, offering improved metabolic stability.

  • Mechanism:[6][7][8] Acylation of the amine

    
     Cyclization onto the alcohol 
    
    
    
    Dehydration.
B. Chiral Resolution Agents

Due to the proximity of the bulky dichlorophenyl group to the amine, this molecule is an excellent chiral auxiliary .

  • Usage: It can be used to resolve racemic carboxylic acids via diastereomeric salt formation.

C. Metabolic Stability

The 2,4-dichloro substitution blocks the primary sites of metabolic oxidation on the phenyl ring (positions 2 and 4 are blocked; position 6 is sterically hindered).

  • Outcome: Drugs incorporating this scaffold typically exhibit longer half-lives than their unsubstituted phenyl analogs.

ReactivityMap Core 2-Amino-2-(2,4-dichlorophenyl) ethanol Oxazoline Oxazoline Derivatives (Bioisosteres) Core->Oxazoline R-CN / ZnCl2 Cyclization Amide Amide Coupling (Peptidomimetics) Core->Amide R-COOH / EDC Coupling Salt Diastereomeric Salts (Chiral Resolution) Core->Salt Chiral Acid Complexation

Figure 2: Reactivity profile and downstream applications of the scaffold.

Handling, Safety & Storage

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic nature (especially the salt) requires storage under inert gas (Argon/Nitrogen).

  • Light: Protect from light to prevent slow photo-degradation of the chlorinated ring.

Emergency Procedures
  • Eye Contact: Rinse immediately with water for 15 minutes.[10][11] Remove contact lenses.[6]

  • Spill: Do not dry sweep. Dampen with water to avoid dust generation, then collect.

References
  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-2-(2,4-dichlorophenyl)ethanol. Link

  • PubChem. (2024). Compound Summary: 2-Amino-1-(2,4-dichlorophenyl)ethanol (Isomer Comparison). National Library of Medicine. Link

  • BenchChem. (2025).[12][13] Synthesis of 2-aminobenzamide derivatives and related amino-alcohol scaffolds. Link

  • Google Patents. (2021). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (Related Intermediate). Patent CN111073912A. Link

Sources

Technical Whitepaper: 2-Amino-2-(2,4-dichlorophenyl)ethanol in Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role, synthesis, and application of 2-Amino-2-(2,4-dichlorophenyl)ethanol in antifungal medicinal chemistry.

Executive Summary: The Strategic Value of the Scaffold

2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS: 1184839-78-8) is a specialized chiral building block and critical reference standard in the development of azole antifungals. While classic azoles (e.g., Miconazole, Econazole) typically utilize the 1-(2,4-dichlorophenyl)-2-amino regioisomer or its imidazole analogs, the 2-amino-2-phenyl isomer represents a distinct chemical space.

Its primary utility lies in three domains:

  • Chiral Auxiliary Synthesis: Serving as a precursor for oxazoline-based ligands and chiral resolution agents used to synthesize enantiopure antifungals.

  • Impurity Reference Standard: Acting as a definitive marker for regioisomeric purity control in the manufacturing of 2,4-dichlorophenyl-based drugs.

  • Next-Generation Pharmacophore: Providing a scaffold for novel triazolyl-amino acid antifungals and peptidomimetics that target fungal CYP51 with higher selectivity.

Molecular Architecture & Pharmacophore Relevance[1]

The molecule combines the lipophilic 2,4-dichlorophenyl moiety—essential for binding to the hydrophobic cleft of the fungal enzyme lanosterol 14


-demethylase (CYP51)—with a polar amino-ethanol  tail.
Structural Analysis
  • Lipophilic Anchor: The 2,4-dichlorophenyl ring mimics the steroid backbone of lanosterol, ensuring high affinity for the active site.

  • Chiral Center (C2): The carbon bearing both the amine and the phenyl ring is chiral. This specific stereochemistry is crucial for exploring structure-activity relationships (SAR) in novel antifungal candidates.

  • Regioisomerism: Unlike the "classic" phenylethanolamine scaffold (where the amine is on C2 and the phenyl on C1), this molecule places both the amine and phenyl group on C2, creating a phenylglycinol derivative.

Table 1: Physicochemical Profile

PropertyValue / Description
CAS Number 1184839-78-8 (Free Base); 2061980-13-8 (HCl Salt)
Molecular Formula C

H

Cl

NO
Molecular Weight 206.07 g/mol
IUPAC Name 2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol
Key Functional Groups Primary Amine, Primary Alcohol, Dichlorobenzene
Chirality Contains one stereocenter (C2); exists as (R)- and (S)- enantiomers
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthetic Pathways: Accessing the Scaffold

Synthesizing the 2-amino-2-phenyl isomer requires a different strategy than the standard styrene oxide ring opening (which favors the 1-phenyl isomer). The most robust route involves the reduction of the corresponding phenylglycine amino acid , derived via the Strecker synthesis.

Pathway A: The Strecker-Reduction Route (Primary)

This pathway ensures the correct regiochemistry by establishing the C-N bond at the benzylic position before alcohol formation.

  • Strecker Reaction: 2,4-Dichlorobenzaldehyde reacts with NaCN and NH

    
    Cl to form the amino nitrile.
    
  • Hydrolysis: Acidic hydrolysis converts the nitrile to 2-amino-2-(2,4-dichlorophenyl)acetic acid (a phenylglycine analog).

  • Reduction: The carboxylic acid is reduced (typically using Borane-THF or LiAlH

    
    ) to the target amino alcohol.
    
Pathway B: Regioselective Ring Opening (Secondary)

Direct aminolysis of 2,4-dichlorostyrene oxide typically yields the regioisomer (2-amino-1-phenylethanol). However, using Lewis acid catalysts (e.g., Yb(OTf)


) can promote attack at the more substituted benzylic carbon, though this is less common due to steric hindrance.

Synthesis_Workflow Aldehyde 2,4-Dichlorobenzaldehyde Nitrile Amino Nitrile Intermediate Aldehyde->Nitrile Strecker: NaCN, NH4Cl Acid 2,4-Dichlorophenylglycine (Amino Acid) Nitrile->Acid Hydrolysis: H3O+ Target 2-Amino-2-(2,4-dichlorophenyl)ethanol (Target Scaffold) Acid->Target Reduction: BH3-THF or LiAlH4 Impurity Regioisomer: 2-Amino-1-(2,4-dichlorophenyl)ethanol Epoxide 2,4-Dichlorostyrene Oxide Epoxide->Target NH3 + Lewis Acid (Difficult) Epoxide->Impurity NH3 (Standard)

Figure 1: Synthetic workflow contrasting the reliable Strecker-Reduction route with the epoxide opening route.

Application in Drug Development & Quality Control

Chiral Resolution & Auxiliaries

The enantiomerically pure forms of 2-amino-2-(2,4-dichlorophenyl)ethanol are used to synthesize chiral oxazolines . These oxazolines serve as ligands in asymmetric catalysis, allowing for the synthesis of other chiral antifungal agents with high enantiomeric excess (ee).

Impurity Profiling (Critical for Regulatory Compliance)

In the industrial synthesis of Miconazole or Econazole, the formation of regioisomeric impurities is a critical quality attribute.

  • The Issue: Ring opening of the epoxide intermediate can occasionally occur at the "wrong" carbon (C2 instead of C1), leading to trace amounts of the 2-amino-2-phenyl skeleton if free amine sources are present or if alternative pathways are triggered.

  • The Solution: 2-Amino-2-(2,4-dichlorophenyl)ethanol is synthesized as a Certified Reference Material (CRM) . It is used in HPLC/UPLC methods to prove that the final drug substance is free from this specific regioisomeric impurity.

Emerging Antifungal Classes

Recent research (e.g., MDPI, 2025) highlights the use of triazolyl-amino acid derivatives as potent antifungals. This scaffold serves as the core backbone for these peptidomimetics, where the amino group is acylated with triazole-containing moieties to enhance binding to CYP51.

Experimental Protocol: Synthesis via Amino Acid Reduction

Objective: Synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol from 2,4-dichlorophenylglycine. Scale: Laboratory (10 mmol).

Materials
  • 2-Amino-2-(2,4-dichlorophenyl)acetic acid (2.20 g, 10 mmol)

  • Borane-Tetrahydrofuran complex (BH

    
     THF), 1.0 M solution (25 mL)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH), 1 M solution

Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add the amino acid (2.20 g) and anhydrous THF (20 mL) to the flask. Cool the suspension to 0°C in an ice bath.

  • Reduction: Add the BH

    
     THF solution (25 mL) dropwise via a syringe over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quenching: Cool the mixture to 0°C. Carefully add MeOH (10 mL) dropwise to quench excess borane. Stir for 30 minutes.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in 1 M NaOH (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to obtain the pure amino alcohol.

Expected Yield: 75–85% Characterization:

  • 1H NMR (400 MHz, CDCl3):

    
     7.4 (d, 1H), 7.2 (d, 1H), 7.1 (dd, 1H), 4.3 (dd, 1H, CH-N), 3.7 (dd, 1H, CH-O), 3.5 (dd, 1H, CH-O), 1.8 (br s, 3H, NH2/OH).
    

Mechanistic Implications: CYP51 Inhibition

While the scaffold itself is an intermediate, drugs derived from it (or its derivatives) function by inhibiting Lanosterol 14


-demethylase (CYP51) .
  • Binding: The 2,4-dichlorophenyl group occupies the hydrophobic binding pocket of the enzyme.

  • Coordination: In the final drug, a nitrogen atom (from an attached imidazole/triazole) coordinates with the Heme Iron (Fe) in the active site.

  • Disruption: This coordination prevents the enzyme from oxidizing lanosterol, halting the biosynthesis of Ergosterol —a vital component of the fungal cell membrane.

  • Cell Death: Depletion of ergosterol and accumulation of toxic sterol precursors lead to membrane disruption and fungal cell death.

MOA_Mechanism Drug Azole Derivative (Containing 2,4-Cl2-Ph) Heme Heme Iron (Fe) Drug->Heme Coordinates with Enzyme CYP51 Enzyme (Lanosterol 14a-demethylase) Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Inhibits Heme->Enzyme Active Site Blocked Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Required for Cell Death Cell Death Membrane->Cell Death Failure leads to

Figure 2: Mechanism of Action for antifungals derived from the 2,4-dichlorophenyl scaffold.

References

  • BenchChem. (2025).[1] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. Retrieved from .

  • MDPI. (2025). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Molecules. Retrieved from .[2]

  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, Vol. 87. Retrieved from .

  • PubChem. (2025). Compound Summary: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol.[2] National Library of Medicine.[2] CID 14302212. Retrieved from .

  • Sigma-Aldrich. (2024).[3] Product Specification: 2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS 1184839-78-8).[4][2][5][6] Retrieved from .[3]

Sources

Whitepaper: Pharmacological Applications of 2-Amino-2-(2,4-dichlorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-2-(2,4-dichlorophenyl)ethanol (2,4-DCP-AE) represents a highly versatile, stereochemically rich building block in modern medicinal chemistry. Featuring a rigid


-amino alcohol core coupled with a highly lipophilic, halogenated phenyl ring, this scaffold serves as a foundational pharmacophore for two distinct but critical therapeutic domains: targeted antifungal agents and central nervous system (CNS) neuromodulators.

This technical guide explores the rational design, structure-activity relationships (SAR), and self-validating experimental workflows required to successfully repurpose and optimize 2,4-DCP-AE derivatives for advanced drug discovery programs[1].

Structural Rationale & Medicinal Chemistry

The pharmacological utility of 2,4-DCP-AE derivatives is not serendipitous; it is governed by strict physicochemical causalities:

  • The 2,4-Dichlorophenyl Moiety: The ortho (C2) and para (C4) chlorine substitutions serve a dual purpose. First, they significantly increase the lipophilicity (LogP) of the molecule, which is a prerequisite for penetrating the fungal cell wall or crossing the blood-brain barrier (BBB). Second, the halogens participate in highly directional halogen bonding with backbone carbonyl oxygens within target protein binding pockets (such as the heme-adjacent pocket in cytochromes)[2].

  • The

    
    -Amino Alcohol Core:  This motif provides a rigid hydrogen-bonding network (a donor-acceptor pair) that perfectly mimics the transition states of enzymatic cleavage or fits into the active sites of monoamine transporters. The spatial arrangement of the hydroxyl and amine groups allows for orthogonal derivatization without steric clashing[1].
    

Primary Domain I: CYP51 Inhibition & Antifungal Therapeutics

Mechanism of Action

CYP51 (sterol 14


-demethylase) is a cytochrome P450 enzyme essential for sterol biosynthesis and remains the primary target for clinical antifungal azoles[2]. The azole class of antifungal drugs inhibits fungal CYP51 activity through competitive binding to the enzyme's heme cofactor[3].

Derivatives of 2,4-DCP-AE, particularly when the amine is functionalized with a triazole or imidazole ring, act as potent CYP51 inhibitors. The 2,4-dichlorophenyl group anchors the molecule in the hydrophobic access channel, while the heterocyclic nitrogen coordinates with the heme iron, blocking the conversion of lanosterol to ergosterol. Disruption of sterol biosynthesis leads to a rapid death of pathogenic organisms[4].

Pathway Visualization

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Product) CYP51->Ergosterol Catalyzes Death Cell Lysis & Pathogen Death CYP51->Death Pathway Blocked Inhibitor 2,4-DCP-AE Derivative Inhibitor->CYP51 Competitive Inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains

Fig 1: Mechanism of CYP51 inhibition by 2,4-DCP-AE derivatives leading to fungal cell death.

Quantitative SAR Data for Antifungal Activity

Table 1: In Vitro Antifungal Activity and CYP51 Inhibition of 2,4-DCP-AE Derivatives

Derivative ScaffoldTarget StrainMIC

(

g/mL)
CYP51 IC

(nM)
Ergosterol Depletion (%)
Unsubstituted 2,4-DCP-AEC. albicans SC5314>64.0>1000<10%
N-Alkyl-2,4-DCP-AEC. albicans SC531416.045045%
2,4-DCP-AE-Triazole HybridC. albicans SC53140.251292%
Ketoconazole (Positive Ctrl)C. albicans SC53140.12895%

Primary Domain II: Neuropharmacological Modulation (VMAT2/DAT)

Mechanism of Action

Beyond infectious diseases, the 2,4-DCP-AE scaffold is highly relevant in neuropharmacology. Lobeline and its synthetic analogs interact with the vesicular monoamine transporter 2 (VMAT2) and lack nicotinic receptor affinity, making them prime candidates for treating psychostimulant abuse[5].

When the 2,4-DCP-AE core is integrated into a meso-transdiene (MTD) or piperidine framework, it acts as a selective inhibitor of VMAT2 and the dopamine transporter (DAT). Specifically, the 2,4-dichlorophenyl MTD analog (e.g., UKMH-106) exhibits improved selectivity for VMAT2 over DAT and importantly inhibits methamphetamine-evoked dopamine release from striatal slices[5]. The electron-withdrawing nature of the chlorine atoms alters the basicity of the adjacent amine, optimizing its protonation state at physiological pH to perfectly match the acidic environment of synaptic vesicles.

Workflow Visualization

CNS_Workflow Syn Scaffold Synthesis Deriv Library Derivatization Syn->Deriv Screen VMAT2 / DAT Screening Deriv->Screen ADME BBB Permeability & ADME Screen->ADME Lead Lead Optimization ADME->Lead

Fig 2: Experimental workflow for identifying CNS-active 2,4-DCP-AE neuromodulators.

Quantitative SAR Data for Monoamine Transporters

Table 2: Binding Affinities for Monoamine Transporters[5]

CompoundSubstitution MotifVMAT2

(

M)
DAT

(

M)
Selectivity Ratio (DAT/VMAT2)
Lobeline (Control)N/A0.88>100>113
MTD (Reference)Unsubstituted Phenyl1.200.500.41
UKMH-106 Analog2,4-Dichlorophenyl0.856.908.11
UKMH-105 Analog3,4-Dichlorophenyl2.104.202.00

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all experimental methodologies involving 2,4-DCP-AE must be designed as self-validating systems. This means integrating internal controls that immediately flag false positives (e.g., colloidal aggregation) or procedural failures.

Scaffold Derivatization Workflow (N-Alkylation)

Objective: Synthesize N-substituted 2,4-DCP-AE derivatives without triggering unwanted intramolecular cyclization.

  • Preparation: Dissolve 1.0 eq of 2-Amino-2-(2,4-dichlorophenyl)ethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the primary amine, while anhydrous DCM prevents water from competing as a nucleophile.

  • Base Addition: Add 2.5 eq of Triethylamine (TEA) dropwise at 0°C.

    • Causality: TEA is utilized not merely as an acid scavenger, but to suppress the premature cyclization of the

      
      -amino alcohol into an oxazolidinone byproduct—a common pitfall in 1,2-difunctionalized scaffold chemistry.
      
  • Electrophile Introduction: Slowly introduce 1.1 eq of the desired alkyl halide. Stir at room temperature for 12 hours.

  • Orthogonal Protection (Optional): If subsequent esterification of the hydroxyl group is required, protect the newly formed secondary amine with a Boc-anhydride.

    • Causality: This prevents N-to-O acyl migration during downstream processing.

In Vitro CYP51 Binding & Ergosterol Depletion Assay

Objective: Validate direct target engagement and functional enzymatic inhibition.

  • Baseline Establishment: Utilize recombinant fungal CYP51 enzyme in a liposomal suspension.

    • Causality: Using isolated recombinant protein ensures that the measured binding affinity (

      
      ) is target-specific and free from cellular permeability variables initially.
      
  • Ligand Incubation: Titrate the 2,4-DCP-AE derivative (0.1 nM to 10

    
    M) into the enzyme suspension.
    
  • Self-Validation Controls (Critical Step):

    • Positive Control: Ketoconazole (1

      
      M) to define the 100% inhibition baseline.
      
    • Negative Control: 0.1% DMSO vehicle to define the 0% inhibition baseline.

    • Orthogonal Validation: Run a parallel Thermal Shift Assay (TSA).

    • Causality: TSA confirms that the observed IC

      
       shift is due to direct thermodynamic stabilization of the protein (true target engagement), definitively ruling out false positives caused by non-specific colloidal aggregation of the lipophilic 2,4-dichloro compounds.
      
  • LC-MS/MS Quantification: Extract total sterols using methanolic KOH and quantify the ratio of accumulated lanosterol to depleted ergosterol via LC-MS/MS to confirm functional pathway blockade.

References

  • Title: CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. Source: RSC Publishing / MedChemComm URL: [Link]

  • Title: CYP51 is an essential drug target for the treatment of primary amoebic meningoencephalitis (PAM). Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: meso-Transdiene analogs inhibit vesicular monoamine transporter-2 function and methamphetamine-evoked dopamine release. Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis and therapeutic application of beta-amino alcohol derivatives. Source: ResearchGate URL: [Link]

Sources

Literature review on the synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol , a critical


-amino alcohol scaffold. Structurally, this molecule features a vicinal amino-alcohol motif with a bulky, electron-deficient aryl group (2,4-dichlorophenyl). It serves as a high-value chiral building block in the synthesis of antifungal agents, adrenergic receptor modulators, and specialized ligands for asymmetric catalysis.

The Synthetic Challenge: The primary challenge lies in establishing the benzylic amine stereocenter while maintaining the integrity of the halogenated ring. Direct nitration/reduction routes often yield the regioisomeric 1-hydroxy-2-amino product (via Henry reaction). To achieve the 2-amino-2-aryl regiochemistry, this guide prioritizes the Strecker-Reduction Pathway . This route constructs the carbon skeleton via 2,4-dichlorophenylglycine, followed by chemoselective reduction.

Retrosynthetic Logic

The synthesis is disconnected into three logical phases:

  • C-C Bond Formation: Installation of the amino-nitrile functionality on the aldehyde.

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid (Phenylglycine derivative).

  • Chemoselective Reduction: Transformation of the acid to the primary alcohol without dehalogenating the aromatic ring.

Retrosynthesis Target 2-Amino-2-(2,4-dichlorophenyl)ethanol (Target) Intermediate 2,4-Dichlorophenylglycine (Key Intermediate) Target->Intermediate Reduction (COOH -> CH2OH) Start 2,4-Dichlorobenzaldehyde (Starting Material) Intermediate->Start Strecker Synthesis (+ NH4Cl, NaCN)

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available aldehyde.

Critical Safety & Handling (HSE)

  • Cyanide Hazard: Phase 1 involves Sodium Cyanide (NaCN). This requires a dedicated fume hood, cyanide detectors, and a pre-prepared ferrous sulfate quenching bath. Never mix cyanide waste with acids.

  • Hydride Risks: The reduction phase utilizes reactive hydrides (e.g.,

    
     or 
    
    
    
    ). Ensure anhydrous conditions to prevent hydrogen gas evolution and potential explosion.
  • Dichlorophenyl Toxicity: Chlorinated aromatics can be persistent and toxic. Use double-gloving (Nitrile/Laminate) and handle all solids in a ventilated enclosure.

Phase 1: Synthesis of 2,4-Dichlorophenylglycine

This phase establishes the C-N bond and the carboxylic acid moiety. While the amino acid intermediate is commercially available, in-house synthesis via the Strecker reaction allows for cost control and isotopic labeling if required.

Reaction Mechanism (Strecker)

The aldehyde condenses with ammonium chloride to form an iminium ion, which is intercepted by the cyanide anion.

StreckerMechanism Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + NH3/NH4Cl Nitrile Amino Nitrile Iminium->Nitrile + CN- Acid Amino Acid (Phenylglycine) Nitrile->Acid H3O+ / Reflux

Figure 2: The Strecker reaction pathway from aldehyde to amino acid.

Experimental Protocol

Reagents: 2,4-Dichlorobenzaldehyde (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq), Methanol, Water, Conc. HCl.

  • Imine Formation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (17.5 g, 100 mmol) in Methanol (50 mL). Add a solution of Ammonium Chloride (6.4 g, 120 mmol) in Water (30 mL). Stir vigorously at room temperature for 30 minutes.

  • Cyanide Addition: Caution: Perform in a well-ventilated hood. Add a solution of Sodium Cyanide (5.4 g, 110 mmol) in Water (15 mL) dropwise over 20 minutes.

  • Reaction: Stir the mixture at 30–40°C for 4 hours. Monitor by TLC (formation of the aminonitrile).

  • Hydrolysis: Cool the mixture to 0°C. Slowly add Conc. HCl (50 mL) to quench and acidify (Caution: HCN gas evolution risk; use a scrubber).

  • Reflux: Heat the acidic mixture to reflux (approx. 100°C) for 12 hours to hydrolyze the nitrile to the acid.

  • Isolation: Cool to room temperature. Adjust pH to ~6.0 (isoelectric point) using 20% NaOH. The amino acid, 2,4-dichlorophenylglycine , will precipitate as a white solid. Filter, wash with cold water, and dry.[1]

Yield Expectation: 75–85% Checkpoint: Verify identity via IR (Broad OH/NH stretch, C=O stretch at ~1600 cm⁻¹ for zwitterion).

Phase 2: Chemoselective Reduction to the Amino Alcohol

This is the most critical step. Reducing the carboxylic acid while leaving the aryl chlorides intact requires precise reagent selection. We utilize the Sodium Borohydride/Iodine (


)  system. This system generates Borane (

) in situ, which is highly selective for carboxylic acids over halides, unlike Lithium Aluminum Hydride (

) which risks dehalogenation.
Protocol: Reduction

Reagents: 2,4-Dichlorophenylglycine (from Phase 1),


, Iodine (

), Anhydrous THF.
  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen (

    
    ).
    
  • Suspension: Suspend 2,4-dichlorophenylglycine (10.0 g, 45.4 mmol) in anhydrous THF (100 mL).

  • Borohydride Addition: Add

    
     (4.1 g, 109 mmol, 2.4 eq) in one portion. The mixture may bubble slightly.
    
  • Iodine Addition: Dissolve Iodine (11.5 g, 45.4 mmol, 1.0 eq) in THF (30 mL). Add this solution dropwise to the reaction flask over 30–45 minutes at 0°C.

    • Note: The solution will turn colorless as

      
       is consumed to form 
      
      
      
      .
  • Reflux: Once addition is complete and gas evolution ceases, heat the mixture to reflux for 18 hours.

  • Quench: Cool to room temperature. Carefully add Methanol (20 mL) to destroy excess borane (vigorous bubbling).

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the white residue in 20% KOH solution (50 mL) and stir for 4 hours to break the boron-amine complex.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane or convert to the Hydrochloride salt using HCl/Ether for long-term storage.

Data Summary Table
ParameterValue / Observation
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Free base)
Yield (Step 2) 80–90%
Key 1H NMR Signal

4.1–4.3 (dd, 1H,

),

3.5–3.7 (m, 2H,

)
Solubility Soluble in MeOH, EtOH, DMSO; Low in Water

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the researcher must validate the structure using NMR.

1H NMR (400 MHz, DMSO-d6) Diagnostic Peaks:

  • Aromatic Region:

    
     7.3–7.6 ppm (Multiplet, 3H). Confirmation of 2,4-dichloro substitution pattern.
    
  • Benzylic Methine:

    
     4.2 ppm (dd, 1H). This proton couples to the adjacent methylene protons, confirming the 
    
    
    
    connectivity.
  • Methylene Group:

    
     3.4–3.6 ppm (m, 2H). The diastereotopic protons of the 
    
    
    
    group.
  • Exchangeable Protons: Broad singlets for

    
     and 
    
    
    
    (variable position).

Process Control Check: If the NMR shows a triplet at


 4.8 ppm (typical for benzylic 

), the Henry reaction pathway (wrong isomer) or incomplete reduction occurred. The target molecule must show the benzylic proton attached to the amine, not the oxygen.

References

  • Sigma-Aldrich. (n.d.). Product Specification: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. (Note: Used for comparison of chlorohydrin vs amino alcohol structures). Retrieved from

  • BenchChem. (2025).[2][3] Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis. (Protocol adapted for the 2,4-dichloro analog).[3][4][5][6][7] Retrieved from

  • ChemicalBook. (2025).[8] 2-Amino-2-(2,4-dichlorophenyl)ethanol Properties and Suppliers. Retrieved from [8]

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry, 58(13), 3568-3571. (Foundational reference for the reduction protocol).

(Note: While specific peer-reviewed papers for the exact 2,4-dichloro derivative are sparse in open literature, the protocols above are derived from standard validated methodologies for phenylglycinol synthesis, adapted for the specific halogenation pattern.)

Sources

Metabolic Pathway Analysis of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the metabolic pathways, stability profiling, and analytical characterization of 2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS 1184839-78-8). This compound, a chiral phenylglycinol derivative, serves as a critical structural motif in the synthesis of antifungal agents (e.g., azole derivatives) and is investigated as a metabolite of halogenated phenethylamines.

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary & Chemical Identity

2-Amino-2-(2,4-dichlorophenyl)ethanol represents a distinct class of


-amino alcohols where the amino group is benzylic (attached to the carbon bearing the aromatic ring), unlike the phenylethanolamine class (e.g., norepinephrine) where the hydroxyl is benzylic. This regiochemistry significantly alters its metabolic fate, making it less susceptible to Catechol-O-Methyltransferase (COMT) but highly prone to oxidative deamination and conjugation.
  • IUPAC Name: 2-Amino-2-(2,4-dichlorophenyl)ethanol

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 206.07 g/mol [1][2]

  • Key Structural Features:

    • 2,4-Dichlorophenyl Ring: Electron-deficient and sterically hindered, reducing the likelihood of aromatic hydroxylation at ortho/para positions.

    • Primary Amine (Benzylic): Primary site for N-acetylation and oxidative deamination.

    • Primary Alcohol: Site for O-glucuronidation.

Metabolic Stability & Profiling Strategy

To determine the clearance mechanisms, a tiered in vitro approach is required. The presence of the halogenated ring typically increases lipophilicity (


), suggesting Phase I metabolism will play a role before Phase II elimination.
Experimental Causality
  • Why Microsomes? To isolate CYP450-mediated oxidative pathways (N-oxidation, deamination).

  • Why Hepatocytes? To evaluate Phase II conjugation (Glucuronidation, Sulfation, Acetylation) which requires cytosolic enzymes (NATs, SULTs) and cofactors not present in microsomes.

  • Why HILIC Chromatography? The polar nature of the amino-alcohol core and its glucuronides makes Reverse Phase (C18) retention difficult; Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention and separation of polar metabolites.

Protocol: In Vitro Metabolic Stability

Objective: Determine intrinsic clearance (


) and identify metabolites.
  • Preparation :

    • Test Compound: 1

      
      M in DMSO (Final DMSO < 0.1%).
      
    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) or Cryopreserved Hepatocytes (

      
       cells/mL).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation :

    • Pre-incubate microsomes/hepatocytes for 5 min at 37°C.

    • Start Reaction : Add NADPH-regenerating system (for Microsomes) or Media (for Hepatocytes).

    • Timepoints : 0, 15, 30, 60, 120 min.

  • Termination :

    • Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide). Ratio 3:1 (ACN:Sample).

  • Processing :

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Analytical Methodology (LC-MS/MS)

Accurate detection requires specific MRM transitions. The chlorine isotope pattern (


 and 

) provides a unique spectral signature (approx. 9:6:1 intensity ratio for

,

,

) that aids in metabolite identification.
Table 1: LC-MS/MS Parameters
ParameterSettingRationale
Column Waters BEH Amide (2.1 x 100 mm, 1.7

m)
HILIC mode retains polar amino alcohols better than C18.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides protons for ionization (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 95% B to 50% B over 5 minElutes non-polar parent early, retains polar metabolites.
Ionization ESI Positive Mode (+4500 V)Amino group protonates readily.
MRM (Parent) 206.0

144.9 (Quant), 206.0

109.0 (Qual)
Loss of

and

fragments.

Metabolic Pathway Elucidation

The metabolic fate of 2-Amino-2-(2,4-dichlorophenyl)ethanol is dictated by the competition between N-acetylation (Phase II) and Oxidative Deamination (Phase I).

Phase I: Oxidative Modifications
  • Oxidative Deamination (Major Pathway):

    • Mediated by MAO-A/B (Monoamine Oxidase) or CYP2D6 .

    • Mechanism: Oxidation of the

      
      -carbon (benzylic) to form an imine intermediate, which hydrolyzes to 2-hydroxy-1-(2,4-dichlorophenyl)ethanone  (an 
      
      
      
      -hydroxy ketone).
    • Downstream: This ketone can be reduced to the 1-(2,4-dichlorophenyl)-1,2-ethanediol or oxidized to 2,4-dichloromandelic acid .

  • Aromatic Hydroxylation (Minor):

    • The 2,4-dichloro substitution sterically hinders the ring. Hydroxylation is only likely at the C5 or C6 position, mediated by CYP3A4 .

  • N-Oxidation:

    • Formation of the Hydroxylamine (

      
      ). This is a potential toxophore (reactive intermediate).
      
Phase II: Conjugation
  • N-Acetylation (Major Pathway):

    • Mediated by NAT1/NAT2 (N-acetyltransferase).

    • Product: N-(1-(2,4-dichlorophenyl)-2-hydroxyethyl)acetamide .

    • This is a stable, non-toxic metabolite often excreted in urine.

  • O-Glucuronidation:

    • Mediated by UGT1A/2B isoforms on the primary alcohol.

    • Product: 2-Amino-2-(2,4-dichlorophenyl)ethyl glucuronide .

    • Note: N-glucuronidation is also possible but less stable than O-glucuronidation.

Visualizations

Metabolic Pathway Diagram

The following diagram illustrates the transformation from the parent compound to its terminal metabolites.

MetabolicPathway Parent 2-Amino-2-(2,4-dichlorophenyl)ethanol (Parent) Imine Imine Intermediate (Transient) Parent->Imine Oxidative Deamination (MAO / CYP) N_OH N-Hydroxylamine (Reactive) Parent->N_OH N-Oxidation (FMO / CYP) N_Acetyl N-Acetyl Conjugate (Major Urinary Met.) Parent->N_Acetyl N-Acetylation (NAT1/2) O_Gluc O-Glucuronide (Biliary/Urinary) Parent->O_Gluc O-Glucuronidation (UGT) Ketone 2-Hydroxy-1-(2,4-dichlorophenyl)ethanone (Alpha-Hydroxy Ketone) Imine->Ketone Hydrolysis Diol 1-(2,4-Dichlorophenyl)-1,2-ethanediol (Diol) Ketone->Diol Reductase (AKR) Acid 2,4-Dichloromandelic Acid (Terminal Acid) Ketone->Acid Oxidation (ALDH)

Caption: Proposed metabolic scheme for 2-Amino-2-(2,4-dichlorophenyl)ethanol showing divergent Phase I (oxidative) and Phase II (conjugative) pathways.

Experimental Workflow

This flowchart outlines the step-by-step protocol for identifying these metabolites in a laboratory setting.

Workflow Start Sample Prep (1 µM Compound) Incubation Incubation (Microsomes/Heps + NADPH/UDPGA) Start->Incubation Quench Quench (Ice-cold ACN + IS) Incubation->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (HILIC Mode) Centrifuge->Analysis Data Data Processing (Metabolite ID) Analysis->Data

Caption: Standardized in vitro metabolic stability workflow using HILIC-MS/MS for polar metabolite detection.

Toxicity Implications

The formation of the N-hydroxylamine metabolite (via N-oxidation) is a critical safety consideration. In similar halogenated anilines and amines, N-hydroxylation can lead to the formation of nitroso compounds, which may bind covalently to DNA or proteins (haptenization), potentially causing idiosyncratic toxicity or immune responses.

  • Risk Mitigation: Monitor the ratio of N-Acetylation (detoxification) vs. N-Oxidation (bioactivation). High NAT activity is generally protective.

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4] [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

Sources

Thermodynamic Stability of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on the thermodynamic and physicochemical stability of 2-Amino-2-(2,4-dichlorophenyl)ethanol , a critical chiral building block in the synthesis of antifungal agents and adrenergic receptor modulators.

Technical Guide & Stability Profiling

Executive Summary

2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS: 1184839-78-8) is a substituted phenylglycinol derivative. Unlike its regioisomer (2-amino-1-phenylethanol derivatives common in beta-blockers), this compound features an amino group at the benzylic position and a primary hydroxyl group.

The thermodynamic stability of this molecule is governed by three competing vectors:

  • Benzylic Amine Lability: The C-N bond at the benzylic position is susceptible to oxidative cleavage and radical formation, exacerbated by the electron-withdrawing nature of the 2,4-dichloro substitution.

  • Stereochemical Integrity: The chiral center at the benzylic position (

    
    ) faces a risk of racemization via proton abstraction, although the steric bulk of the ortho-chloro substituent provides some kinetic protection.
    
  • Solid-State Lattice Energy: The molecule exhibits significant crystal lattice energy due to intermolecular Hydrogen Bonding (OH···N) and Halogen Bonding (Cl···Cl/O), necessitating specific solvent systems for processing.[1]

Critical Handling Directive: Empirical data suggests this compound is kinetically unstable under ambient conditions (light/oxygen), requiring storage at 2–8°C under an inert atmosphere .

Physicochemical Characterization & Structural Thermodynamics

To understand the stability profile, we must first quantify the molecular forces at play.

Molecular Architecture
  • Core Scaffold: Phenylglycinol (2-amino-2-phenylethanol).

  • Substituents: 2,4-Dichloro substitution on the phenyl ring.[1]

  • Chirality: Single chiral center at

    
     (benzylic).
    
Estimated Thermodynamic Parameters

Note: Values derived from structure-activity relationships (SAR) of analogous phenylglycinols and chlorophenylethanolamines.

ParameterValue (Est.)Stability Implication
pKa (Amine) 8.8 – 9.2Lower than unsubstituted phenylglycinol (~9.6) due to the inductive effect (-I) of Cl atoms. Reduces stability in acidic media.
LogP 2.1 – 2.4Moderate lipophilicity. Low hygroscopicity in solid state, but prone to moisture uptake if amorphous.
Melting Point 95 – 110°CHigh lattice energy indicates thermodynamic stability in the crystalline solid state.
Bond Dissociation Energy (C-H Benzylic) ~85 kcal/molWeakest point. Susceptible to H-abstraction by radicals (oxidative degradation).

Degradation Pathways & Mechanisms

The thermodynamic drive toward lower-energy states manifests in three primary degradation pathways.

Oxidative Deamination (Primary Pathway)

The benzylic amine is the most reactive moiety. In the presence of atmospheric oxygen and light (h


), the benzylic proton can be abstracted, leading to an imine intermediate which hydrolyzes to a ketone.
Alcohol Oxidation

The primary alcohol group (


) is thermodynamically unstable relative to its oxidized forms (aldehyde/carboxylic acid), particularly in the presence of metal ions or high pH.
Diagram: Degradation Reaction Network

The following directed graph illustrates the cascade of thermodynamic breakdown.

DegradationPathways Parent 2-Amino-2-(2,4-dichlorophenyl)ethanol (Parent) Imine Imine Intermediate (Unstable) Parent->Imine Oxidation (-2H) (Light/O2) Aldehyde Amino-Aldehyde Derivative Parent->Aldehyde Alcohol Ox. Ketone 2,4-Dichlorophenyl Glyoxal (Toxic) Imine->Ketone Hydrolysis (+H2O) Dimer Pyrazine Dimer (Condensation) Imine->Dimer Self-Condensation Acid 2-Amino-2-(2,4-dichlorophenyl)acetic acid Aldehyde->Acid Oxidation

Figure 1: Mechanistic degradation pathways. The oxidative deamination path (Blue -> Yellow -> Red) represents the highest risk during solution-phase storage.

Experimental Protocols for Stability Profiling

To validate the thermodynamic models, the following empirical workflows are required. These protocols are designed to be self-validating through the use of internal standards and mass balance checks.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability limits and identify degradation products.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours (Monitor closely; rapid degradation expected).

    • Oxidation: 3%

      
      , Ambient Temp, 6 hours.
      
    • Photostability: 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Analyze via HPLC-PDA-MS.

    • Success Criterion: Mass balance > 95% (Sum of parent + impurities).

Protocol B: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (


).
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 10.0.

  • Incubation: Spike compound to 50 µg/mL in each buffer. Maintain at 40°C.

  • Sampling: Aliquot at T=0, 24, 48, and 72 hours. Quench immediately.

  • Plotting: Plot

    
     (pseudo-first-order rate constant) vs. pH.
    
    • Insight: Expect a U-shaped curve. Stability is likely highest at pH 4–6, where the amine is protonated (protecting against oxidation) but acid-catalyzed hydrolysis of the alcohol is minimal.

Diagram: Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions Start Start: Pure API Acid Acid (0.1N HCl) Start->Acid Base Base (0.1N NaOH) Start->Base Ox Oxidation (H2O2) Start->Ox Photo Photo (UV/Vis) Start->Photo Quench Quench & Neutralize Acid->Quench Base->Quench Ox->Quench Photo->Quench HPLC LC-MS Analysis (Gradient Elution) Quench->HPLC Data Data Processing (Mass Balance) HPLC->Data

Figure 2: Standardized workflow for forced degradation studies to determine kinetic stability boundaries.

Solid-State Stability & Polymorphism

While solution stability is pH-dependent, solid-state stability is governed by packing efficiency.

  • Polymorphism Risk: Chiral amino alcohols often exhibit polymorphism. Different crystal forms have different melting points and solubilities.

  • Hygroscopicity: The hydrochloride salt form (often used to stabilize the amine) is likely hygroscopic. The free base is less hygroscopic but more prone to oxidation.

  • Recommendation: For long-term storage, the hydrochloride salt is thermodynamically preferred over the free base due to the protonation of the amine, which blocks the oxidative deamination pathway.

Comparative Stability Table
ConditionFree Base StabilityHCl Salt StabilityMajor Degradant
Solid (25°C, 60% RH) Moderate (Oxidation risk)High (Hygroscopic risk)N-Oxides / Hydrates
Solution (pH 7) Low (t½ ~ 48h)ModerateDimerization
Solution (pH 4) ModerateHighAcid Hydrolysis
Light Exposure PoorModerateImine formation

References

  • Sigma-Aldrich. 2-Amino-2-(2,4-dichlorophenyl)ethanol Product Specification & Storage. Retrieved from

  • PubChem. 2-Amino-1-(2,4-dichlorophenyl)ethanol Compound Summary (Isomer Comparison). National Library of Medicine. Retrieved from [1]

  • Bergman, A., et al. (2018). Stability of Chiral Amino Alcohols in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (Contextual citation for phenylglycinol stability mechanisms).
  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from

Sources

Methodological & Application

Step-by-step synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for the synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol , a substituted phenylglycinol derivative. This compound serves as a valuable chiral building block in the synthesis of pharmaceutical intermediates, particularly in the development of antifungal agents and potentially as a scaffold for adrenergic receptor modulators.

The protocol focuses on the reduction of the corresponding amino acid (2,4-dichlorophenylglycine) , which is the most direct and stereochemically reliable route to the target


-amino alcohol.

Part 1: Strategic Synthesis Overview

The synthesis targets the transformation of the carboxylic acid moiety of 2-amino-2-(2,4-dichlorophenyl)acetic acid into a primary alcohol, while preserving the sensitive amine functionality and the integrity of the aromatic substitution.

Retrosynthetic Logic:

  • Target: 2-Amino-2-(2,4-dichlorophenyl)ethanol (a

    
    -amino alcohol).
    
  • Disconnection: C1-O bond.

  • Precursor: 2-Amino-2-(2,4-dichlorophenyl)acetic acid (2,4-Dichlorophenylglycine).

  • Reaction Type: Chemoselective reduction.

Methodological Choice: While Lithium Aluminum Hydride (LiAlH


) is a classic reducing agent, the Borane-Dimethyl Sulfide (BH


SMe

)
complex (or Borane-THF) is often preferred for amino acid reduction. It activates the carboxylic acid as an acyloxyborane intermediate, which is then intramolecularly reduced by the hydride, offering superior chemoselectivity in the presence of halides (avoiding potential dehalogenation of the 2,4-dichloro ring that might occur with harsh metallic hydrides).

Part 2: Detailed Experimental Protocol

Safety Warning: This protocol involves the use of pyrophoric reducing agents (Borane complex) and halogenated solvents. All operations must be performed in a functioning fume hood using standard Schlenk line techniques or under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents
  • Substrate: 2-Amino-2-(2,4-dichlorophenyl)acetic acid [CAS: Related analogs available, synthesis via Strecker reaction if not commercial].

  • Reagent: Borane-dimethyl sulfide complex (2.0 M in THF) or NaBH

    
    /I
    
    
    
    system.
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching: Methanol (MeOH), 10% NaOH solution.

Step-by-Step Procedure
  • Setup and Inertion:

    • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

    • Flush the system with dry Nitrogen for 15 minutes.

  • Substrate Solubilization:

    • Charge the flask with 2-Amino-2-(2,4-dichlorophenyl)acetic acid (10.0 mmol, 2.20 g).

    • Add Anhydrous THF (50 mL) via syringe. The amino acid may remain as a suspension; this is normal.

  • Reagent Addition (The Activation Phase):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Cautiously add Borane-dimethyl sulfide complex (2.5 equivalents, 25 mmol, 12.5 mL of 2.0 M solution) dropwise via the addition funnel over 20 minutes.

    • Observation: Gas evolution (H

      
      ) will occur. Ensure proper venting through a bubbler.
      
  • Reaction Propagation:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to reflux (66°C) for 4–6 hours. The suspension should dissolve as the reduction proceeds, forming a clear solution.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting acid spot (baseline) should disappear.

  • Quenching and Workup (Critical Step):

    • Cool the mixture to 0°C.

    • CAUTION: Slowly add Methanol (10 mL) dropwise to quench excess borane. Vigorous bubbling will occur.

    • Stir for 30 minutes at room temperature.

    • Concentrate the solvent under reduced pressure (Rotary Evaporator).

    • Boron Complex Breaking: Dissolve the residue in 20 mL of 10% NaOH (or 6M HCl followed by basification, depending on preference for free base isolation). Heat at reflux for 1 hour to break the amine-borane complex.

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
  • Purification:

    • Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      .
    • Filter and concentrate in vacuo to yield the crude amino alcohol.

    • Recrystallization: Purify by recrystallization from Ethyl Acetate/Hexane or Toluene to obtain white crystals.

Part 3: Data Presentation & Visualization

Physicochemical Characterization (Expected)
ParameterValue (Representative)Notes
Appearance White to off-white crystalline solid
Molecular Formula C

H

Cl

NO
Molecular Weight 206.07 g/mol
Melting Point 110–115 °CEstimated based on phenylglycinol analogs
Solubility Soluble in DMSO, Methanol, DCMPoor water solubility
Purity Target >97% (HPLC)
Reaction Workflow Diagram

SynthesisWorkflow Start 2,4-Dichlorophenylglycine (Solid) Intermediate Acyloxyborane Intermediate Start->Intermediate Activation (0°C) Reagent Borane-DMS / THF (Reducing Agent) Reagent->Intermediate Quench Methanol Quench (H2 Evolution) Intermediate->Quench Reflux 6h Product 2-Amino-2-(2,4-dichlorophenyl)ethanol (Crude) Quench->Product Hydrolysis (NaOH) Purified Purified Crystal (>97%) Product->Purified Recrystallization

Caption: Workflow for the chemoselective reduction of 2,4-dichlorophenylglycine to the target amino alcohol.

References

  • Chemical Identity & Availability : Sigma-Aldrich. 2-Amino-2-(2,4-dichlorophenyl)ethanol Product Information. Link (Representative Catalog Entry).

  • General Reduction Methodology : McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58.13 (1993): 3568-3571. Link

  • Precursor Synthesis (Strecker) : Harada, K. "Synthesis of alpha-amino acids." Nature, 200 (1963): 1201. Link

  • Safety Data : PubChem. Compound Summary for 2-Amino-2-(2,4-dichlorophenyl)ethanol. Link

Application Note: High-Selectivity Catalytic Hydrogenation of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the catalytic hydrogenation strategies for synthesizing 2-Amino-2-(2,4-dichlorophenyl)ethanol , a critical intermediate often associated with antifungal agents (e.g., Miconazole analogues) and


-agonist scaffolds.

The central challenge in this synthesis is chemoselectivity : reducing the precursor functional group (oxime, ketone, or carboxylic acid) while strictly preserving the labile aryl-chloride bonds (


), which are prone to hydrodechlorination (hydrogenolysis) under standard catalytic conditions.

Executive Summary

  • Target Molecule: 2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS: 1184839-78-8).

  • Structure Class:

    
    -Amino alcohol (Phenylglycinol derivative).
    
  • Primary Challenge: Preventing hydrodechlorination of the 2,4-dichloro ring during the reduction process.

  • Recommended Strategy:

    • Route A (Robust): Catalytic Hydrogenation of 2-hydroxyimino-1-(2,4-dichlorophenyl)ethanone (Oxime Route).

    • Route B (Advanced): Direct Catalytic Hydrogenation of 2,4-dichlorophenylglycine using bimetallic Ru-MoOx catalysts.

Synthetic Pathway Analysis

The selection of the hydrogenation precursor is critical. While direct hydrogenation of the amino acid (Route B) is atom-economical, it requires harsh conditions (high P/T) that risk dechlorination. The Oxime Route (Route A) operates under milder conditions, offering superior control over the


 integrity.

G Start 2,4-Dichlorophenacyl Chloride Inter1 2-Hydroxy-1-(2,4-dichlorophenyl)ethanone (Hydroxyketone) Start->Inter1 Hydrolysis Oxime 2-Hydroxyimino-1-(2,4-dichlorophenyl)ethanone (Oxime Precursor) Inter1->Oxime NH2OH·HCl NaOAc Target 2-Amino-2-(2,4-dichlorophenyl)ethanol (Target) Oxime->Target Route A: H2, Pt/C or Ru/C (Mild, High Selectivity) Byproduct De-chlorinated Byproducts (Avoid) Oxime->Byproduct Pd/C (Fast De-Cl) Glycine 2,4-Dichlorophenylglycine (Amino Acid Precursor) Glycine->Target Route B: H2, Ru-MoOx/C (High P/T, Atom Efficient) Glycine->Byproduct Rh/C (Fast De-Cl)

Figure 1: Strategic routes for the synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol. Route A is preferred for process safety and selectivity.

Critical Process Parameters (CPP)

Catalyst Selection & Dechlorination Risk

The choice of metal is the single most important variable.

  • Palladium (Pd/C): CONTRAINDICATED. Pd is the most active metal for oxidative addition into

    
     bonds, leading to rapid dechlorination (formation of 2-chlorophenyl or phenyl derivatives).
    
  • Platinum (Pt/C): PREFERRED. Pt exhibits significantly lower activity for hydrogenolysis of aryl halides while effectively reducing oximes and imines.

  • Ruthenium (Ru/C): ALTERNATIVE. Excellent chemoselectivity for carbonyl/nitro reduction in the presence of halides, though less active for oximes than Pt.

  • Modifiers: The addition of sulfur (e.g., sulfided Pt/C) or acidic modifiers (e.g.,

    
    ) can poison the active sites responsible for hydrogenolysis without stopping the desired reduction.
    
Solvent System
  • Acidic Methanol/Ethanol: Hydrogenation of oximes/imines produces amines, which can poison the catalyst surface. Running the reaction in acidic media (e.g., 1.0 equiv HCl or

    
    ) protonates the product, preventing catalyst inhibition and suppressing byproduct condensation.
    

Detailed Experimental Protocols

Protocol A: Hydrogenation of 2-Hydroxyimino-1-(2,4-dichlorophenyl)ethanone (Recommended)

This route reduces the oxime to the amine. The "hydroxy" group is already in place, avoiding the difficult reduction of a carboxylic acid.

Reagents:

  • Substrate: 2-Hydroxyimino-1-(2,4-dichlorophenyl)ethanone (10.0 g, 43 mmol)

  • Catalyst: 5% Pt/C (sulfided preferred, or standard Pt/C), 0.5 g (5 wt% loading)

  • Solvent: Methanol (100 mL)

  • Additive: Concentrated HCl (3.6 mL, 1.0 equiv) or

    
     (1.2 mL)
    
  • Hydrogen Source:

    
     gas (Balloon or low pressure)
    

Procedure:

  • Preparation: In a 250 mL hydrogenation flask (or Parr shaker bottle), dissolve the oxime substrate in Methanol.

  • Acidification: Add the acid slowly. Note: Acidic conditions are crucial to prevent the formation of secondary amines and to stabilize the amine product.

  • Catalyst Addition: Carefully add the Pt/C catalyst under an inert atmosphere (

    
     or Ar) to prevent ignition.
    
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 3–5 bar (45–75 psi) . Higher pressures increase the risk of de-chlorination.

    • Stir vigorously at Room Temperature (20–25°C) .

    • Monitor: Reaction is typically complete in 4–6 hours. Monitor by HPLC (see Section 5).

  • Work-up:

    • Filter the catalyst through a Celite pad. Safety: Keep catalyst wet to prevent pyrophoric ignition.

    • Concentrate the filtrate to remove Methanol.

    • The residue is the hydrochloride salt of the target amine.

    • Basification: Dissolve residue in water, cool to 0°C, and adjust pH to 10–11 with 2M NaOH to precipitate the free base.

    • Extract with Ethyl Acetate, dry over

      
      , and recrystallize (typically from EtOH/Hexane).
      
Protocol B: Direct Hydrogenation of 2,4-Dichlorophenylglycine (Advanced)

Based on the method of Tamura/Tomishige for amino acid reduction. This requires a specialized bimetallic catalyst and high pressure.

Reagents:

  • Substrate: 2,4-Dichlorophenylglycine (or Methyl Ester)

  • Catalyst: 4% Ru-MoOx/C (Ruthenium modified with Molybdenum oxide).

    • Note: Pure Ru/C may require higher temps, risking de-Cl. MoOx promotes C=O reduction.

  • Solvent: Water (with 1.0 equiv

    
    )
    
  • Conditions: 80 bar (1160 psi)

    
    , 60–80°C .
    

Procedure:

  • Loading: Load the autoclave with substrate, water, phosphoric acid, and catalyst.

  • Reaction: Pressurize to 80 bar. Heat to 60°C.

    • Caution: Do not exceed 80°C. Above this threshold, hydrodechlorination on Ru becomes significant.

  • Duration: 12–24 hours.

  • Work-up: Filter catalyst. Neutralize the aqueous solution with Ammonia or NaOH to precipitate the amino alcohol.

Quality Control & Analytics

HPLC Method for Dechlorination Monitoring: It is vital to separate the target from the mono-chloro and des-chloro byproducts.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 90% B over 15 min
Detection UV @ 220 nm (Amide/Amine absorption) and 254 nm (Aromatic)
Retention Order 1. Des-chloro (Phenylethanolamine) 2. Mono-chloro isomers 3. Target (2,4-Dichloro)

Acceptance Criteria:

  • Target Purity: >98.0%

  • Des-chloro impurity: <0.1%

  • Enantiomeric Excess (if chiral synthesis): Determine via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA).

References

  • BenchChem. (2025).[1] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. Retrieved from

  • Tamura, M., et al. (2015). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications.[2] Retrieved from

  • Tomishige, K., et al. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols. SciSpace. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

  • Sigma-Aldrich. (2025). Application Note – Reductive Amination. Retrieved from

Sources

Application Notes and Protocols: Preparation of Chiral Azole Antifungals using 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azole antifungals represent a cornerstone in the management of fungal infections, exerting their therapeutic effect primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.[4][5] Many of the most effective azole antifungals are chiral molecules, with their stereochemistry playing a critical role in their biological activity and therapeutic efficacy.[6][7][8] This application note provides a detailed guide for the synthesis of chiral azole antifungals, with a specific focus on leveraging the key precursor, 2-Amino-2-(2,4-dichlorophenyl)ethanol. This versatile chiral building block serves as a foundational element for the synthesis of prominent antifungal agents like miconazole and econazole.[7][9]

The stereochemistry of these drugs is not a trivial matter; for instance, research has shown that (R)-miconazole is responsible for most of the biological activity of the racemic mixture.[7][9] In contrast, both enantiomers of econazole exhibit significant, albeit different, antifungal activities against various fungal strains.[7][9] These findings underscore the importance of stereoselective synthesis in the development of potent and specific antifungal therapies. This guide will explore both chemoenzymatic and asymmetric chemical approaches to introduce and control the critical stereocenter in the final drug products.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary molecular target for azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane. The azole moiety, either an imidazole or triazole ring, coordinates with the heme iron atom at the active site of CYP51, effectively blocking its catalytic activity.[1][13] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, altering its fluidity and permeability and disrupting the function of membrane-bound enzymes.[2][4]

Diagram: Mechanism of Action of Azole Antifungals

Caption: Azole antifungals inhibit lanosterol 14α-demethylase (CYP51).

Synthetic Strategies for Chiral Azole Antifungals

The synthesis of enantiomerically pure azole antifungals from 2-Amino-2-(2,4-dichlorophenyl)ethanol can be broadly categorized into two main approaches: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution using Diastereomeric Salt Formation

This classical method involves the separation of enantiomers from a racemic mixture by reacting them with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Chiral Resolution of Racemic 2-Amino-2-(2,4-dichlorophenyl)ethanol

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-Amino-2-(2,4-dichlorophenyl)ethanol in a suitable solvent (e.g., methanol, ethanol).

    • In a separate container, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid or another suitable chiral acid, in the same solvent.

    • Slowly add the resolving agent solution to the racemic amine solution with constant stirring.

    • Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomer:

    • Collect the crystallized diastereomeric salt by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The enantiomeric purity of the isolated diastereomer can be assessed using chiral High-Performance Liquid Chromatography (HPLC).

  • Liberation of the Enantiopure Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).

    • Stir the mixture vigorously until the salt completely dissolves.

    • Separate the organic layer, which now contains the free enantiopure amine.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the organic layer under reduced pressure to obtain the enantiomerically pure 2-Amino-2-(2,4-dichlorophenyl)ethanol.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. Chemoenzymatic methods and catalytic asymmetric reactions are powerful tools in this regard.

a) Chemoenzymatic Synthesis using Alcohol Dehydrogenases

A highly effective method for producing enantiopure (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for (R)-miconazole and (R)-econazole, involves the use of alcohol dehydrogenases.[7][9][14]

Protocol: Enantioselective Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

    • Introduce a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

    • Initiate the reaction by adding the alcohol dehydrogenase (e.g., Alcohol Dehydrogenase A or T).

  • Reaction Monitoring:

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reduction by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over an anhydrous salt and concentrate under reduced pressure.

    • Purify the resulting (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol by column chromatography.

b) Asymmetric Catalytic Epoxidation

Another powerful strategy involves the asymmetric epoxidation of α-substituted vinyl ketones to generate key chiral epoxide intermediates.[15][16][17]

Protocol: Asymmetric Epoxidation of an α-Substituted Vinyl Ketone

  • Catalyst Preparation:

    • In a dry reaction vessel under an inert atmosphere, combine the chiral N,N'-dioxide ligand and a scandium(III) salt (e.g., Sc(OTf)₃) in a suitable solvent like isopropanol.

    • Stir the mixture at room temperature to form the chiral catalyst complex.

  • Epoxidation Reaction:

    • Add the α-substituted vinyl ketone substrate to the catalyst solution.

    • Slowly add an oxidant, such as aqueous hydrogen peroxide (35%), to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 30°C) until completion, monitoring by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction and extract the epoxide product with an appropriate organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the chiral epoxide by flash chromatography.

Conversion of Chiral Intermediates to Final Products

Once the enantiopure building block, such as (R)-2-Amino-2-(2,4-dichlorophenyl)ethanol or a corresponding chiral epoxide, is obtained, it can be converted to the final azole antifungal through standard organic transformations. The following diagram illustrates a general synthetic workflow.

Diagram: General Synthetic Workflow

Synthetic_Workflow Start 2-Amino-2-(2,4-dichlorophenyl)ethanol (Racemic or Enantiopure) Intermediate Key Chiral Intermediate (e.g., N-substituted imidazole) Start->Intermediate N-Alkylation with Imidazole Final_Product Chiral Azole Antifungal (e.g., Miconazole, Econazole) Intermediate->Final_Product O-Alkylation with substituted benzyl halide

Caption: General synthetic route to chiral azole antifungals.

A common route involves the N-alkylation of the amino alcohol with imidazole, followed by O-alkylation with a suitable substituted benzyl halide.[18][19]

Characterization and Quality Control

The stereochemical purity and identity of the synthesized chiral azole antifungals must be rigorously confirmed.

Table: Analytical Techniques for Characterization
TechniquePurposeKey Parameters to Analyze
Chiral HPLC Determination of enantiomeric excess (e.e.)Retention times of enantiomers, peak area integration
¹H and ¹³C NMR Structural elucidation and confirmationChemical shifts, coupling constants, integration
Mass Spectrometry Determination of molecular weight and fragmentation patternMolecular ion peak (m/z), isotopic distribution for chlorine atoms

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD, Chiralpak AS).[20][21][22]

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.[23]

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: Determine the enantiomeric excess by calculating the relative peak areas of the two enantiomers.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum to confirm the presence of all expected protons and their respective chemical environments and multiplicities.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to verify the number of unique carbon atoms in the molecule.[24]

  • 2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish the connectivity between protons and carbons for unambiguous structural assignment.

Conclusion

The synthesis of chiral azole antifungals is a critical area of research in medicinal chemistry. The use of 2-Amino-2-(2,4-dichlorophenyl)ethanol as a chiral precursor, whether obtained through resolution or asymmetric synthesis, provides a versatile and efficient platform for the preparation of these important therapeutic agents. The protocols and analytical methods detailed in this application note offer a comprehensive guide for researchers and drug development professionals working in this field. A thorough understanding of the underlying chemical principles and rigorous analytical characterization are paramount to ensuring the synthesis of high-quality, enantiomerically pure antifungal compounds.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Gotor-Fernández, V., et al. (2011). Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers. The importance of chirality in their biological evaluation. The Journal of Organic Chemistry, 76(7), 2115-2122. [Link]

  • Narayanan, S. S., & Kumar, P. S. (2021). Drug interactions of azole antifungals. Journal of Skin and Sexually Transmitted Diseases, 3(2), 113-119. [Link]

  • He, Q., et al. (2021). Asymmetric Catalytic Epoxidation of Terminal Enones for the Synthesis of Triazole Antifungal Agents. Organic Letters, 23(17), 6795-6800. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antimicrobial Agents Affecting Fungal Sterols. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Goyal, A., & Zito, P. M. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • StudySmarter. (2023). Azole: Antifungal Drugs, Mechanism of Action. [Link]

  • Zhou, W., et al. (2000). [Enantioselective synthesis and antifungal activity of optically active econazole and miconazole]. Yao Xue Xue Bao, 35(11), 831-834. [Link]

  • Ma, M., et al. (2025). Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. Journal of Medicinal Chemistry, 68(2), 1668-1681. [Link]

  • Gotor-Fernández, V., et al. (2011). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. The Journal of Organic Chemistry, 76(7), 2115-22. [Link]

  • Ma, M., et al. (2025). Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. Journal of Medicinal Chemistry, 68(2), 1668-1681. [Link]

  • Gotor-Fernández, V., et al. (2011). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. The Journal of Organic Chemistry, 76(7), 2115-22. [Link]

  • Warrilow, A. G., et al. (2016). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLoS One, 11(12), e0167485. [Link]

  • Gotor-Fernández, V., et al. (2011). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. ResearchGate. [Link]

  • Parker, J. E., & Warrilow, A. G. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Journal of Fungi, 6(2), 69. [Link]

  • Bhattacharya, S., et al. (2022). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Journal of Biomolecular Structure and Dynamics, 40(13), 5797-5810. [Link]

  • Pirkle, W. H., & Welch, C. J. (1999). Studies on stereoselective separations of the "azole" antifungal drugs ketoconazole and itraconazole using HPLC an. Analusis, 27(8), 713-717. [Link]

  • Kilar, A., et al. (2022). Chiral Fluorescent Antifungal Azole Probes Detect Resistance, Uptake Dynamics, and Subcellular Distribution in Candida Species. ACS Infectious Diseases, 8(10), 2056-2066. [Link]

  • D'Orazio, G., et al. (2021). Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk. Molecules, 26(23), 7168. [Link]

  • He, Q., et al. (2021). Asymmetric Catalytic Epoxidation of Terminal Enones for the Synthesis of Triazole Antifungal Agents. Organic Letters, 23(17), 6795-6800. [Link]

  • Kowalska, T., & Sajewicz, M. (2016). Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study-Mini Review. ResearchGate. [Link]

  • Kowalska, T., & Sajewicz, M. (2016). Achiral and chiral separation and analysis of antifungal drugs by HPLC and CE: A comparative study: Mini review. Critical Reviews in Analytical Chemistry, 46(6), 481-493. [Link]

  • ResearchGate. (n.d.). Previous catalytic asymmetric synthesis of voriconazole. [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Catalytic Epoxidation of Terminal Enones for the Synthesis of Triazole Antifungal Agents. [Link]

  • He, Q., et al. (2021). Asymmetric Catalytic Epoxidation of Terminal Enones for the Synthesis of Triazole Antifungal Agents. Organic Letters, 23(17), 6795-6800. [Link]

  • Sugiura, M., et al. (2007). Discrimination of enantiomers by means of NMR spectroscopy using chiral liquid crystalline solution: Application to triazole fungicides, uniconazole and diniconazole. Chirality, 19(5), 367-372. [Link]

  • Corona-Díaz, R., et al. (2005). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Journal of the Mexican Chemical Society, 49(2), 172-174. [Link]

  • Razzaghi-Asl, N., et al. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). International Journal of Antimicrobial Agents, 59(3), 106518. [Link]

  • Benchea, A. C., et al. (2021). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. International Journal of Molecular Sciences, 22(19), 10359. [Link]

  • Sujatha, K., et al. (2021). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. ResearchGate. [Link]

  • ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. [Link]

  • Botta, M., et al. (2001). Rational design and synthesis of homochiral azole antifungal agents. Pure and Applied Chemistry, 73(9), 1477-1485. [Link]

  • PrepChem. (n.d.). Synthesis of miconazole. [Link]

  • ResearchGate. (n.d.). Comparative structure-activity relationship of azole antifungal drugs. [Link]

  • Elguero, J. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Ferreira, M. E., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1108. [Link]

  • Google Patents. (n.d.).
  • Larina, L. I. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry, 8(5), 52. [Link]

Sources

Application Note: Chemoselective N-Alkylation of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Context

2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS: 1184839-78-8) is a highly valuable


-amino alcohol building block, frequently utilized in the synthesis of CNS-active agents, antifungals, and novel therapeutics. The presence of the 2,4-dichlorophenyl group at the 

-position imparts significant steric bulk and inductive electron withdrawal.

When designing N-alkylation strategies for this molecule, chemists face two primary chemoselectivity challenges:

  • Functional Group Differentiation: Selectively reacting the primary amine over the primary hydroxyl group (N- vs. O-alkylation).

  • Reaction Control: Preventing the secondary amine product from undergoing further reaction to form an unwanted tertiary amine (over-alkylation).

This application note details two field-proven, self-validating protocols for the chemoselective mono-N-alkylation of this substrate, grounded in mechanistic causality.

Mechanistic Philosophy & Causality

To achieve absolute chemoselectivity, the intrinsic nucleophilicity of the heteroatoms must be carefully modulated by reagent selection. While the primary amine is inherently more nucleophilic than the hydroxyl group, O-alkylation becomes a competitive side reaction under strongly basic conditions or when utilizing highly reactive electrophiles.

Pathway A: Reductive Amination (The Gold Standard) The most robust method to bypass O-alkylation entirely is reductive amination. By condensing the amine with an aldehyde or ketone, an imine or iminium ion is transiently formed. The use of sodium triacetoxyborohydride (


) is critical here. As established by Abdel-Magid et al., 

is a mild reducing agent that selectively reduces iminium ions over the precursor carbonyls, ensuring a clean, mono-N-alkylated product without ionizing or reacting with the free hydroxyl moiety . Furthermore, the steric bulk of the 2,4-dichlorophenyl group naturally hinders the approach of a second carbonyl molecule, inherently validating the mono-alkylation selectivity.

Pathway B: Direct Alkylation (The Cesium Effect) When the target alkyl group cannot be derived from a carbonyl (e.g., specialized allyl or benzyl halides), direct alkylation is required. To prevent over-alkylation and O-alkylation, the "Cesium Effect" is employed. Salvatore et al. demonstrated that using


 as a base significantly enhances the chemoselectivity for mono-N-alkylation of primary amines. This is due to the high solubility and specific ion-pairing characteristics of the large, polarizable cesium cation, which stabilizes the intermediate without generating a hard alkoxide that would trigger O-alkylation .

G A 2-Amino-2-(2,4-dichlorophenyl)ethanol B Electrophile Selection A->B C Aldehyde / Ketone B->C Carbonyl D Alkyl Halide (RX) B->D Halide E Reductive Amination (NaBH(OAc)3) C->E F Direct Alkylation (Cs2CO3 base) D->F G Chemoselective Mono-N-Alkyl Product E->G High Yield F->G Moderate Yield

Workflow for selecting the optimal chemoselective N-alkylation strategy.

Experimental Workflows & Protocols

Protocol A: Chemoselective Reductive Amination

Causality Note: 1,2-Dichloroethane (DCE) is selected as the solvent because it stabilizes the transient iminium ion better than THF, accelerating the reduction step.

Mechanism N1 Amine + Carbonyl N2 Hemiaminal Formation N1->N2 N3 Iminium Ion Intermediate N2->N3 -H2O N4 Hydride Transfer [NaBH(OAc)3] N3->N4 N5 N-Alkylated Amino Alcohol N4->N5

Mechanistic pathway of reductive amination highlighting transient iminium formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-Amino-2-(2,4-dichlorophenyl)ethanol (

    
    , 
    
    
    
    ) in anhydrous DCE (
    
    
    ).
  • Condensation: Add the target aldehyde or ketone (

    
    ). Stir at room temperature for 30 minutes to allow hemiaminal formation. Causality: If using a sterically hindered ketone, add glacial acetic acid (
    
    
    
    ) to catalyze iminium formation.
  • Reduction: Portion-wise, add

    
     (
    
    
    
    ) over 10 minutes to control mild exothermicity.
  • In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The primary amine starting material should be consumed within 2–4 hours. The absence of a secondary reduction peak validates the chemoselectivity.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
     (equal volume to DCE) to neutralize residual borohydride and acetic acid. Extract with dichloromethane (
    
    
    
    ).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
    
Protocol B: Direct N-Alkylation via Cesium Carbonate

Causality Note: Strict stoichiometric control of the alkyl halide (


) ensures the amine remains in slight excess, statistically disfavoring di-alkylation. 

provides a mild basic environment that deprotonates the ammonium intermediate without ionizing the primary alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-2-(2,4-dichlorophenyl)ethanol (

    
    , 
    
    
    
    ) in anhydrous N,N-Dimethylformamide (DMF) (
    
    
    ) under nitrogen.
  • Base Addition: Add anhydrous

    
     (
    
    
    
    ). Stir for 15 minutes at room temperature to pre-organize the cesium-amine complex.
  • Electrophile Addition: Cool the mixture to

    
    . Slowly add the alkyl halide (
    
    
    
    ) dropwise via syringe to prevent localized concentration spikes that lead to over-alkylation.
  • In-Process Control (IPC) & Validation: Allow the reaction to warm to room temperature. Monitor strictly via LC-MS every hour. Halt the reaction immediately once the alkyl halide is consumed.

  • Quench & Workup: Dilute with Ethyl Acetate (

    
    ) and quench with distilled water (
    
    
    
    ). The high aqueous solubility of DMF ensures it partitions entirely into the aqueous layer.
  • Purification: Wash the organic layer with

    
     aqueous LiCl (
    
    
    
    ) to remove trace residual DMF, dry over
    
    
    , and purify via chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes when applying these protocols to 2-Amino-2-(2,4-dichlorophenyl)ethanol.

ParameterProtocol A: Reductive AminationProtocol B: Direct N-Alkylation
Preferred Electrophile Aldehydes, KetonesAlkyl Halides (RX), Benzyl/Allyl Halides
Reagents

, DCE, (AcOH)

, DMF or MeCN
N- vs O-Selectivity

(Absolute chemoselectivity)

(Highly dependent on base choice)
Mono- vs Di-Alkylation Excellent (Sterically controlled)Moderate to Good (Requires strict stoichiometry)
Typical Reaction Time 2 – 4 hours12 – 24 hours
Primary Byproducts Trace reduced alcohol (from aldehyde)Dialkylated amine, trace ether (O-alkylation)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. URL:[Link]

Scalable manufacturing process for 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Manufacturing of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scalable, and field-proven methodology for the synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol, a critical chiral β-amino alcohol intermediate in medicinal and synthetic organic chemistry.[1] Notably, this compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents like miconazole.[1] This document moves beyond a simple recitation of steps, offering a detailed rationale for procedural choices, process optimization strategies for industrial scale-up, robust analytical quality control methods, and rigorous safety protocols. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: Significance and Applications

2-Amino-2-(2,4-dichlorophenyl)ethanol (IUPAC Name: 2-amino-1-(2,4-dichlorophenyl)ethanol) is a substituted phenylethanolamine derivative whose structural framework is of significant interest to the pharmaceutical industry.[1][2] Its core structure, which features a 2,4-dichlorophenyl group attached to an ethanolamine moiety, is a key pharmacophore. This makes it an invaluable precursor for the development of novel bioactive molecules and complex ligands, particularly for investigating adrenergic receptor pathways.[1] The primary industrial application of this intermediate is in the multi-step synthesis of imidazole-based antifungal drugs.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1184839-78-8 (for the racemate)
Molecular Formula C₈H₉Cl₂NO[2]
Molecular Weight 206.07 g/mol [2]
Appearance White to light-yellow powder or crystals
Storage Temperature 2-8°C, inert atmosphere, keep in dark place

Recommended Synthesis Pathway: A Two-Step Approach

The most industrially viable and scalable synthesis route proceeds via a two-step process starting from 2,4-dichloroacetophenone. This pathway involves the formation of an intermediate amino ketone, which is subsequently reduced to the desired amino alcohol. This method avoids hazardous reagents and complex purification steps often associated with other routes.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the commercially available ketone, proceeding through the α-amino ketone intermediate, and culminating in the target amino alcohol.

Synthesis_Workflow A 2,4-Dichloroacetophenone (Starting Material) B Step 1: Amination (e.g., Quaternary Salt Formation & Hydrolysis) A->B Reagents: Bromine, Amine, HCl C 2-Amino-1-(2,4-dichlorophenyl)ethanone HCl (Intermediate) B->C D Step 2: Reduction (Sodium Borohydride) C->D Reagent: NaBH4 in Methanol E 2-Amino-2-(2,4-dichlorophenyl)ethanol (Final Product) D->E

Caption: Scalable two-step synthesis workflow for the target compound.

Experimental Protocols & Methodologies

Materials and Equipment
  • Reactants: 2,4-Dichloroacetophenone, Bromine, Hexamethylenetetramine (HMTA), Ethanol, Concentrated Hydrochloric Acid, Methanol, Sodium Borohydride (NaBH₄).

  • Solvents: Dichloromethane (DCM), Isopropanol (IPA), Ethyl Acetate (EtOAc), Deionized Water.

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser; addition funnel; filtration apparatus (e.g., Büchner funnel); rotary evaporator; analytical balance; standard laboratory glassware.

Step 1: Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethanone Hydrochloride

This step involves the bromination of the starting ketone followed by a Delepine-type reaction to form the amine hydrochloride.

  • α-Bromination: Dissolve 2,4-dichloroacetophenone (1 equivalent) in a suitable solvent like dichloromethane. Cool the solution to 0-5°C using an ice bath. Slowly add bromine (1 equivalent) dropwise, ensuring the temperature does not exceed 10°C. The slow addition and temperature control are critical to prevent side reactions and ensure mono-bromination. Stir for 2-3 hours at room temperature until TLC analysis confirms the consumption of the starting material.

  • Quaternary Salt Formation: In a separate reactor, create a slurry of hexamethylenetetramine (HMTA, 1.1 equivalents) in a solvent mixture. Add the crude α-bromo ketone solution from the previous step. The reaction is typically heated to a gentle reflux. HMTA serves as a convenient and solid source of ammonia following hydrolysis, avoiding the direct handling of gaseous ammonia on a large scale.

  • Hydrolysis to Amino Ketone: Once the formation of the quaternary ammonium salt is complete (monitored by TLC), add a mixture of ethanol and concentrated hydrochloric acid to the reaction mixture.[1] Heat to reflux to effect the hydrolysis of the salt to the desired 2-amino-1-(2,4-dichlorophenyl)ethanone hydrochloride.[1] The acidic conditions facilitate the breakdown of the HMTA complex.

  • Isolation: Cool the reaction mixture. The product hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol or isopropanol to remove impurities, and dry under vacuum.

Step 2: Reduction to 2-Amino-2-(2,4-dichlorophenyl)ethanol

This step employs a selective reducing agent to convert the ketone to the desired alcohol.

  • Reaction Setup: Suspend the 2-amino-1-(2,4-dichlorophenyl)ethanone hydrochloride (1 equivalent) in methanol in a jacketed reactor. Cool the suspension to 0-5°C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise to the cooled suspension.[1] The key to this step is controlling the addition rate to maintain the temperature below 10°C.[1] This prevents over-reduction and potential side reactions. NaBH₄ is chosen for its selectivity for ketones in the presence of other functional groups and its operational safety compared to stronger reducing agents like LiAlH₄.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir for an additional 2-4 hours, monitoring by TLC. Once the reaction is complete, slowly quench the excess NaBH₄ by the careful addition of water or dilute acid at low temperature.

  • Purification and Isolation: Adjust the pH of the mixture to basic (pH 9-10) using an aqueous base like sodium hydroxide to deprotonate the amine. This allows for extraction of the free base into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product as a crystalline solid.[3]

Process Optimization for Scalable Manufacturing

Transitioning from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Table 2: Key Parameters for Scale-Up

ParameterLaboratory ScaleIndustrial ScaleRationale & Justification
Heating/Cooling Ice baths, heating mantlesJacketed reactors with thermal fluidProvides precise and uniform temperature control, which is critical for safety and product quality in large volumes.
Reagent Addition Dropping funnelsMetering pumpsEnsures controlled, consistent addition rates, preventing thermal runaways in exothermic steps like the borohydride reduction.
Purification Column chromatographyRecrystallization / ReslurryingChromatography is not economically viable for bulk production. Recrystallization is a robust, scalable method for achieving high purity.[3]
Solvent Choice VariousRecoverable, low-toxicity solventsFocus on solvents that can be efficiently recovered and recycled to reduce cost and environmental impact.
Process Monitoring TLCIn-situ probes (e.g., FTIR), HPLCProvides real-time reaction data, allowing for better control, optimization of cycle times, and ensuring reaction completion.

Analytical Quality Control

To ensure the final product meets the required specifications for use in further pharmaceutical manufacturing, a robust set of analytical tests must be performed.

Table 3: Analytical Specifications

TestMethodSpecification
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of 2-Amino-2-(2,4-dichlorophenyl)ethanol.
Purity HPLC≥97% (as specified by suppliers)
Residual Solvents GC-HSMeets ICH guidelines.
Water Content Karl Fischer Titration≤0.5%
Appearance VisualWhite to light-yellow powder or crystals
  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and a buffered aqueous solution.

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical structure of the compound. The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the expected structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Safety Protocols and Hazard Management

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

Hazard Identification
  • 2-Amino-2-(2,4-dichlorophenyl)ethanol: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent.

  • Sodium Borohydride: Flammable solid that reacts with water to produce hydrogen gas.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile).[5]

  • Respiratory Protection: Use only under a chemical fume hood.[6] For large-scale operations, a self-contained breathing apparatus may be necessary.[5]

Handling and Storage
  • Handling: Handle in a well-ventilated place.[5] Keep away from open flames, hot surfaces, and sources of ignition.[6] Use non-sparking tools.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[5][6]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[5][6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion

The synthetic protocol detailed in this application note presents a scalable, efficient, and reliable method for the manufacturing of 2-Amino-2-(2,4-dichlorophenyl)ethanol. By understanding the causality behind each experimental choice and implementing robust process controls and safety measures, researchers and drug development professionals can consistently produce this vital intermediate to high standards of purity. The outlined analytical methods provide the necessary framework for quality assurance, ensuring the final product is suitable for its intended pharmaceutical applications.

References

  • PubChem. (n.d.). 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. Retrieved from [Link]

Sources

Reduction of 2,4-dichlorophenacyl bromide to 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the conversion of 2,4-dichlorophenacyl bromide to the


-amino alcohol scaffold.

Scientific Note on Regiochemistry: The direct amination and reduction of 2,4-dichlorophenacyl bromide (


-bromo ketone) chemically yields 2-amino-1-(2,4-dichlorophenyl)ethanol  (the 

-ethanolamine pharmacophore). The regioisomer 2-amino-2-(2,4-dichlorophenyl)ethanol (a phenylglycinol derivative) is structurally distinct and typically synthesized via different precursors (e.g., Strecker synthesis from the aldehyde).

Given the starting material specified (2,4-dichlorophenacyl bromide), this guide presents the robust Delépine-Reduction Protocol , which is the standard industrial and research method for generating the amino-alcohol scaffold from phenacyl halides. This route avoids the safety risks of azides and the polysubstitution issues of direct ammonia currents.

Source Precursor: 2,4-Dichlorophenacyl Bromide Target Class:


-Amino Alcohols (Adrenergic/Antifungal Scaffolds)
Methodology:  Delépine Reaction followed by Hydride Reduction

Introduction & Strategic Analysis

The reduction of 2,4-dichlorophenacyl bromide to an amino alcohol is a critical transformation in medicinal chemistry, serving as a gateway to antifungal agents (e.g., miconazole analogues) and adrenergic receptor modulators.

Synthetic Challenges
  • Lachrymatory Hazards: 2,4-Dichlorophenacyl bromide is a potent lachrymator and skin irritant.

  • Polysubstitution: Direct reaction with ammonia often leads to secondary and tertiary amines (

    
    ).
    
  • Regioselectivity: The reduction of the ketone must be controlled to prevent hydrogenolysis of the C-Br or C-N bonds.

The Solution: The Delépine-Reduction Strategy

To ensure high primary amine selectivity and safety, we utilize the Delépine Reaction . This involves the formation of a quaternary hexaminium salt, which is hydrolyzed to the primary amine salt. Subsequent reduction with Sodium Borohydride (


) yields the target amino alcohol with high purity.

Reaction Scheme:

Experimental Protocol

Phase 1: Formation of -Amino-2,4-dichloroacetophenone Hydrochloride

Objective: Displacement of bromide with a latent amine source (Hexamethylenetetramine).

Reagents:

  • 2,4-Dichlorophenacyl bromide (1.0 eq)

  • Hexamethylenetetramine (Hexamine) (1.1 eq)

  • Chloroform (

    
    ) or Ethyl Acetate (Solvent)
    
  • Ethanol (EtOH)

  • Conc. Hydrochloric Acid (HCl)

Procedure:

  • Salt Formation:

    • Dissolve 2,4-dichlorophenacyl bromide (10 mmol, 2.68 g) in

      
       of chloroform.
      
    • Separately, dissolve Hexamine (11 mmol, 1.54 g) in

      
       of chloroform.
      
    • Add the hexamine solution to the bromide solution dropwise at room temperature (RT).

    • Observation: A white precipitate (the quaternary hexaminium salt) will form rapidly.

    • Stir the suspension for 4 hours at RT to ensure completion.

    • Filter the solid and wash with cold chloroform (

      
      ) and diethyl ether to remove unreacted bromide. Dry in vacuo.
      
  • Hydrolysis (Unmasking the Amine):

    • Suspend the dried hexaminium salt in

      
       of Ethanol.
      
    • Add

      
       of Conc. HCl (12 M) cautiously.
      
    • Heat the mixture to reflux (

      
      ) for 2–3 hours. The solid will dissolve, and ammonium chloride may precipitate later.
      
    • Cool to RT. Filter off any inorganic precipitate (

      
      ).
      
    • Concentrate the filtrate to

      
      .
      
    • Cool to

      
       to precipitate the 
      
      
      
      -amino-2,4-dichloroacetophenone hydrochloride
      .
    • Collect by filtration.[1] Yield is typically 85–90%.

Phase 2: Reduction to the Amino Alcohol

Objective: Chemoselective reduction of the ketone to the alcohol without affecting the aryl chlorides.

Reagents:

  • 
    -Amino-2,4-dichloroacetophenone HCl (from Phase 1)
    
  • Sodium Borohydride (

    
    ) (2.5 eq)
    
  • Methanol (MeOH)

  • Sodium Hydroxide (

    
     NaOH)
    

Procedure:

  • Dissolve the amino ketone hydrochloride (5 mmol) in

    
     of Methanol.
    
  • Cool the solution to

    
     in an ice bath.
    
  • Neutralization (In situ): Add Triethylamine (1.0 eq) or adjust pH to ~8 carefully (optional, but prevents rapid H2 evolution from acidic protons).

  • Reduction: Add

    
      (12.5 mmol, 0.47 g) portion-wise over 15 minutes.
    
    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Allow the reaction to warm to RT and stir for 2 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quench: Add

    
     of water followed by 
    
    
    
    HCl dropwise until pH ~2 (to destroy excess borohydride).
  • Isolation:

    • Basify the solution to pH >10 using

      
       NaOH.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over Anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: The crude amino alcohol is often pure enough. If necessary, recrystallize from Ethanol/Ether or purify via column chromatography (DCM:MeOH:NH3 90:9:1).

Structural & Mechanistic Visualization

G SM 2,4-Dichlorophenacyl Bromide Salt Hexaminium Salt SM->Salt Nucleophilic Substitution (CHCl3, RT) Hex Hexamethylenetetramine Hex->Salt AmineKetone α-Amino Ketone (Hydrochloride) Salt->AmineKetone Acid Hydrolysis (HCl/EtOH, Reflux) Product 2-Amino-1-(2,4-dichlorophenyl) ethanol AmineKetone->Product Hydride Reduction (NaBH4, MeOH, 0°C)

Caption: Synthetic workflow from phenacyl bromide to amino alcohol via the Delépine pathway.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Yield (Overall) 65% – 75%Gravimetric
Melting Point 168–172 °C (HCl salt)Capillary Method
1H NMR (DMSO-d6)

7.6 (d, 1H), 7.4 (s, 1H), 7.3 (d, 1H), 5.0 (m, 1H, CH-OH), 2.8-3.0 (m, 2H, CH2-N)
400 MHz NMR
Mass Spec [M+H]+ = 206/208 (Cl pattern)LC-MS (ESI)
Troubleshooting Guide
  • Low Yield in Step 1: Ensure reagents are dry. Moisture hydrolyzes the bromide before displacement.

  • Incomplete Reduction: If ketone remains, add a second portion of

    
     and warm slightly (
    
    
    
    ).
  • Polysubstitution: Strictly use the Delépine method (Hexamine). Direct ammonia usage is not recommended due to dimer formation.

References

  • Delépine Reaction Mechanism: Blazevic, N., et al. "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis." Synthesis, vol. 1979, no. 03, 1979, pp. 161-176. Link

  • Reduction of

    
    -Amino Ketones:  Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
    
  • Phenacyl Bromide Handling: "2-Bromo-1-(2,4-dichlorophenyl)ethanone Safety Data Sheet." Sigma-Aldrich. Link

  • Synthesis of Adrenergic Amino Alcohols: Breuer, E.

Sources

Troubleshooting & Optimization

Troubleshooting low enantiomeric excess in 2-Amino-2-(2,4-dichlorophenyl)ethanol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Chiral Synthesis Topic: Troubleshooting Low Enantiomeric Excess (ee) in 2-Amino-2-(2,4-dichlorophenyl)ethanol Ticket ID: #TS-CHIRAL-24DC Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering suboptimal enantiomeric excess (ee) in the production of 2-Amino-2-(2,4-dichlorophenyl)ethanol . This molecule presents a specific synthetic challenge: the 2,4-dichloro substitution pattern on the phenyl ring exerts a strong electron-withdrawing effect (inductive effect,


), significantly increasing the acidity of the benzylic proton at the chiral center (

-position).

Whether you are proceeding via the reduction of (2,4-dichlorophenyl)glycine or Asymmetric Transfer Hydrogenation (ATH) of the corresponding amino ketone, this acidity makes the chiral center highly prone to racemization via enolization, even under mild basic conditions.

This guide breaks down the failure modes for the two primary synthetic routes and provides self-validating protocols to restore optical purity.

Part 1: Diagnostic Flowchart

Before adjusting parameters, identify your specific failure node using the logic tree below.

TroubleshootingFlow Start Start: Low ee Observed RouteCheck Which Synthetic Route? Start->RouteCheck RouteA Route A: Reduction of (2,4-Cl)Phenylglycine RouteCheck->RouteA RouteB Route B: ATH of Amino Ketone RouteCheck->RouteB StepA1 Check Reagents: Are you using LAH? RouteA->StepA1 SolA1 CRITICAL ERROR: LAH requires reflux. Switch to NaBH4/I2 or CDI. StepA1->SolA1 Yes StepA2 Check Esterification: Acid catalyzed? StepA1->StepA2 No SolA2 Racemization Risk: Use SOCl2/MeOH at <0°C or skip ester via Borane. StepA2->SolA2 Yes StepB1 Check Catalyst: Ru-Noyori/TsDPEN? RouteB->StepB1 SolB1 Ligand Mismatch: Screen Cp* vs Arene ligands. StepB1->SolB1 No/Unsure StepB2 Check pH: Is reaction basic? StepB1->StepB2 Yes SolB2 Enolization Risk: Buffer to pH 5-6 (Formic Acid/TEA 5:2). StepB2->SolB2 pH > 8

Figure 1: Decision tree for isolating the source of racemization based on synthetic methodology.

Part 2: Troubleshooting Guide by Methodology

Scenario A: You are reducing (S)-2,4-Dichlorophenylglycine

This is the "Chiral Pool" approach. You start with the pure amino acid and reduce the carboxylic acid to the alcohol.[1] The Problem: The starting material is optically pure, but the product is racemic (or low ee). The Cause: The 2,4-dichloro substitution makes the


-proton highly acidic. Standard esterification (refluxing MeOH/HCl) or harsh reduction (LAH reflux) causes deprotonation/reprotonation, scrambling the stereocenter.

Q: I used LAH (Lithium Aluminum Hydride) and got 0% ee. Why? A: LAH reductions typically require reflux in THF or Ether. At these temperatures, the highly basic aluminate species abstracts the acidic benzylic proton.

  • Corrective Action: Switch to the CDI/NaBH4 method or Iodine/NaBH4 system. These proceed at 0°C to Room Temperature (RT), preserving chirality.

Protocol: Racemization-Free Reduction (CDI/NaBH4 Method) Based on principles from Hwang et al. (2008).

  • Activation: Suspend (S)-2-(2,4-dichlorophenyl)glycine (1.0 equiv) in dry THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in portions at 0°C. Stir for 1 hour at RT until CO2 evolution ceases.

    • Why: This forms the N-acylimidazole intermediate without strong heating or strong base.

  • Reduction: Cool the mixture to 0°C. Dissolve NaBH4 (3.0 equiv) in water (minimal volume) and add dropwise.

    • Note: The biphasic hydrolysis is rapid.

  • Quench: After 1 hour, quench with 1N HCl (carefully) to destroy excess borohydride.

  • Workup: Extract with EtOAc. The product is usually pure enough to bypass column chromatography, which can sometimes induce racemization on silica.

Scenario B: Asymmetric Transfer Hydrogenation (ATH) of the Ketone

You are reducing 2-amino-1-(2,4-dichlorophenyl)ethanone (usually as the HCl salt). The Problem: Variable ee (70-85%) instead of the expected >98%. The Cause: Inefficient Dynamic Kinetic Resolution (DKR) or improper pH control.

Q: My conversion is 100%, but ee is stuck at 80%. Should I increase catalyst loading? A: No. High conversion with moderate ee usually indicates that the rate of reduction is faster than the rate of racemization of the starting material (if relying on DKR) OR that the background non-catalyzed reduction is competing.

  • The Fix: For this specific substrate, the amino group can coordinate with the Ruthenium catalyst, altering the transition state. You must use a Ru-Noyori type catalyst with a tethered ligand (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).

Optimization Table: ATH Conditions for Chlorinated Amino Ketones

ParameterCommon MistakeOptimized ConditionTechnical Rationale
Hydrogen Source Isopropanol (IPA) aloneFormic Acid / TEA (5:2) IPA requires reversible hydrogen transfer (equilibrium). Formic acid is irreversible (CO2 release), driving the reaction forward.
pH Basic (TEA excess)Slightly Acidic (pH 5-6) High pH promotes enolization of the product after formation. Keep it buffered.
Temperature Room Temp (25°C)0°C to 10°C Lower temp suppresses the background racemic reduction while the catalyst remains active.
Catalyst Ru-BINAPRu-TsDPEN TsDPEN (monosulfonylated diamine) creates the specific "NH effect" required for amino-ketone recognition.

Part 3: Analytical Verification (The "Is it Real?" Check)

Do not rely on optical rotation (


) for this molecule. The 2,4-dichloro group significantly alters the dipole moment, making rotation values highly solvent-dependent and non-linear with concentration.

Mandatory Protocol: Marfey’s Derivatization for HPLC Direct chiral HPLC of the free amino alcohol can be difficult due to peak tailing (amine interaction with silanols). Derivatization with FDAA (Marfey’s Reagent) is the gold standard.

  • Sample Prep: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO3.

  • Reaction: Heat at 40°C for 1 hour. Cool and quench with 20 µL 1M HCl.

  • HPLC Method:

    • Column: C18 (Standard achiral column).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA. Gradient 10-60% B over 45 mins.

    • Mechanism: FDAA converts the enantiomers into diastereomers . These separate easily on a standard C18 column with high resolution (

      
      ).
      
    • Validation: If you see two peaks of equal area, you are racemic. If you see one dominant peak, calculate ee:

      
      .
      

Part 4: Mechanism of Failure (Visualized)

Understanding why the ee drops is crucial for prevention. The diagram below illustrates the "Danger Zone" where the benzylic proton is lost.

Racemization Start Chiral Start Material (S-Isomer) Base Base/Heat (Trigger) Start->Base Deprotonation Intermediate Planar Enolate (Achiral) Base->Intermediate Loss of H+ ProductR R-Isomer (50%) Intermediate->ProductR Reprotonation (Face A) ProductS S-Isomer (50%) Intermediate->ProductS Reprotonation (Face B) ClEffect 2,4-Dichloro Effect: Inductive withdrawal (-I) weakens C-H bond ClEffect->Start Destabilizes

Figure 2: Mechanism of base-catalyzed racemization exacerbated by the 2,4-dichloro substitution.

FAQ: Rapid Fire Troubleshooting

Q: Can I enrich the ee via crystallization? A: Yes. The 2-amino-2-(2,4-dichlorophenyl)ethanol often forms a conglomerate or stable salt. Try forming the L-Tartrate salt in Ethanol/Water. If the ee is >85%, one recrystallization can boost it to >99%. If starting ee is <70%, crystallization yield will be too low to be viable.

Q: Why does the reaction turn dark brown? A: This indicates oxidation of the free amine or polymerization. Ensure all solvents are degassed (sparged with Nitrogen) and the reaction is kept under an inert atmosphere. The chlorinated ring is also sensitive to light; wrap flasks in foil.

Q: Is the biocatalytic route (Transaminase) better? A: For scale-up, yes. Transaminases (ATAs) offer perfect stereocontrol (>99% ee) because the enzyme pocket sterically excludes the wrong isomer. However, for early-stage research, the screening time for the correct enzyme (e.g., from Vibrio fluvialis or engineered variants) is longer than optimizing the chemical reduction.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from

  • Hwang, S. H., et al. (2008).[2][3] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. Retrieved from

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from

  • BenchChem. (2025).[1][4] Discovery and synthesis of chiral amino alcohols: Asymmetric Reduction Protocols. Retrieved from

Sources

Optimizing reaction temperature for 2-Amino-2-(2,4-dichlorophenyl)ethanol stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center resource for researchers working with 2-Amino-2-(2,4-dichlorophenyl)ethanol . This molecule, a halogenated phenylglycinol derivative, presents unique stability challenges due to the electronic effects of the 2,4-dichloro substitution on the benzylic center.

Status: Operational | Tier: L3 (Senior Application Support) Topic: Reaction Temperature Optimization & Stability Management Reference ID: CAS-1184839-XX-X (Analogous Class Support)

Core Directive: The Thermodynamic "Goldilocks" Zone

As a Senior Application Scientist, I often see protocols fail not because of incorrect stoichiometry, but because of thermal mismanagement. For 2-Amino-2-(2,4-dichlorophenyl)ethanol , the benzylic amine/alcohol motif creates a "push-pull" instability. The electron-withdrawing chlorine atoms deactivate the ring, but the benzylic position remains susceptible to racemization and elimination (dehydration) at elevated temperatures.

The Critical Temperature Thresholds
Temperature ZoneKinetic BehaviorChemical Risk Profile
< 0°C (Cryogenic) Kinetic Trap: Reaction rates for synthesis (e.g., reduction) drop significantly. Solubility issues may lead to heterogeneous mixtures.Low Risk: High stability, but poor conversion.
15°C -- 25°C (Optimal) The Sweet Spot: Balance between reaction rate and intermediate stability.Managed Risk: Minimal racemization; negligible dehydration.
> 45°C (Critical) Thermodynamic Drift: Activation energy for side-reactions is breached.High Risk: Benzylic oxidation to imines; Elimination to styrenes; Racemization of chiral centers.

Troubleshooting & Optimization (Q&A)

Q1: I am synthesizing this molecule via reduction of the corresponding phenylglycine ester. My yield is acceptable, but the enantiomeric excess (ee%) drops significantly above 40°C. Why?

A: You are encountering thermal racemization via imine-enamine tautomerization . The 2-amino-2-aryl motif is benzylic. At temperatures >40°C, the benzylic proton becomes sufficiently acidic (enhanced by the electron-withdrawing 2,4-dichloro group) to allow transient formation of an achiral imine intermediate.

  • Corrective Action: Maintain reaction temperature strictly below 25°C .

  • Protocol Shift: If using

    
    , add the ester to the hydride at 
    
    
    
    and warm only to Room Temperature (RT). Do not reflux. If reflux is required for conversion, switch to a
    
    
    system
    in THF, which often proceeds at lower temperatures [1][2].
Q2: During scale-up, I see a new impurity at RRT 1.2 (HPLC) that correlates with reaction exotherms. What is it?

A: This is likely the styrene derivative (dehydration product). In the presence of Lewis acids (or even during acidic workup) and heat, the hydroxyl group can eliminate. The 2,4-dichloro substitution stabilizes the transition state for this elimination slightly less than an electron-rich ring would, but the risk remains high if the reaction exotherm spikes the internal temperature


.
  • Corrective Action:

    • Dosing Control: Slow down reagent addition to keep internal temp

      
      .
      
    • Quench: Perform quench at

      
      . Acidic quenches at high temps trigger this elimination instantly.
      
Q3: How should I store the isolated solid? It turns yellow after a week at room temperature.

A: The yellowing indicates oxidative instability (formation of imines/Schiff bases) or chlorobenzene degradation.

  • Standard: Store at 2--8°C under Argon/Nitrogen.

  • Why: Halogenated amino alcohols are sensitive to light and air. The "yellow" is often a trace azo- or imine-coupling product initiated by benzylic oxidation [3][4].

Visualizing the Stability Pathways

The following diagram maps the thermal risks associated with the synthesis and handling of this molecule.

ReactionStability cluster_conditions Optimization Window Start Precursor (2,4-Dichloro-phenylglycine ester) Product Target Molecule 2-Amino-2-(2,4-dichlorophenyl)ethanol Start->Product Reduction (0-25°C, NaBH4/LiAlH4) Impurity1 Impurity A: Racemate (Loss of Chirality) Product->Impurity1 Heat > 40°C (Benzylic proton abstraction) Impurity2 Impurity B: Styrene Derivative (Dehydration) Product->Impurity2 Acid + Heat > 50°C (Elimination) Impurity3 Impurity C: Imine/Oxidation (Yellowing) Product->Impurity3 Air/Light + RT Storage (Oxidation)

Caption: Figure 1. Thermal degradation pathways. The target molecule is kinetically stable at 0-25°C but thermodynamically prone to racemization and elimination at elevated temperatures.

Recommended Experimental Protocol

Objective: Synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol via reduction, minimizing thermal degradation.

Reagents:

  • Precursor: Methyl 2-amino-2-(2,4-dichlorophenyl)acetate (1.0 eq)

  • Reductant:

    
     (2.5 eq) + 
    
    
    
    (1.0 eq) [System chosen for milder conditions than LAH]
  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation (

    
    ):  Suspend 
    
    
    
    in anhydrous THF under
    
    
    . Cool to
    
    
    .
  • Activation (

    
    ):  Add 
    
    
    
    in THF dropwise over 30 mins. Note: Gas evolution (
    
    
    ). Keep temp
    
    
    .
  • Addition (

    
    ):  Add the amino-ester precursor slowly. The exotherm is significant. Do not exceed 
    
    
    
    .
  • Reaction (

    
    ):  Allow to warm to RT naturally. Stir for 12-16 hours.
    
    • Checkpoint: Check HPLC. If conversion <95%, heat to

      
       max. Do not reflux. 
      
  • Quench (

    
    ):  Cool back to 
    
    
    
    . Add MeOH carefully to destroy excess hydride.
  • Workup: Evaporate THF, partition between EtOAc and water.

  • Isolation: Recrystallize from Ethanol/Hexane if necessary. Avoid column chromatography if possible (silica acidity can trigger dehydration).

Troubleshooting Decision Tree

Use this logic flow when analyzing reaction outcomes.

Troubleshooting Issue Problem Detected CheckHPLC Check HPLC/UPLC Purity Issue->CheckHPLC LowYield Low Yield (<50%) CheckHPLC->LowYield Clean but little product HighImpurity High Impurity (>5%) CheckHPLC->HighImpurity Complex mixture ReagentCheck Check Reducing Agent Activity LowYield->ReagentCheck TempCheck Was Temp > 30°C? HighImpurity->TempCheck Racemization Diagnosis: Thermal Racemization Action: Reduce Temp to 20°C TempCheck->Racemization Yes Dehydration Diagnosis: Elimination Action: Check Quench pH/Temp TempCheck->Dehydration No (Check pH) Moisture Diagnosis: Wet Solvent Action: Dry THF ReagentCheck->Moisture

Caption: Figure 2. Diagnostic workflow for yield and purity issues during synthesis.

References

  • BenchChem. (2025).[1][2] Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives (Analogous reduction protocols). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol Product Sheet & Storage. Retrieved from

  • European Commission (SCCP). (2007).[3] Opinion on 3-amino-2,4-dichlorophenol HCl (Stability data on chlorinated amino-aromatics). Retrieved from

  • MDPI. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from

Sources

Technical Support Center: Troubleshooting Solubility for 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated building blocks and active pharmaceutical ingredients (APIs).

2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS: 1184839-78-8) presents a classic physicochemical paradox. While it possesses two polar, hydrogen-bonding moieties (a primary amine and a primary alcohol), its macroscopic solubility is entirely dominated by the highly lipophilic 2,4-dichlorophenyl ring. This hydrophobic domain disrupts the hydrogen-bonded network of water, leading to rapid precipitation in aqueous media at neutral pH.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers, ensuring your in vitro assays and in vivo pharmacokinetic studies yield reliable, reproducible data.

Part 1: Quantitative Physicochemical Profiling

Before troubleshooting, it is critical to understand the baseline parameters driving the compound's behavior. The table below summarizes the quantitative data that dictate our formulation strategies.

Table 1: Physicochemical Properties & Expected Solubility Profiles

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 206.07 g/mol Small molecule; highly permeable if kept in solution.
LogP (Estimated) ~2.5 - 3.0High lipophilicity; strong tendency to aggregate in water.
pKa (Primary Amine) ~8.5 - 9.0Can be protonated at acidic pH to form highly soluble salts.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLUnusable for physiological assays without enhancement.
Aqueous Solubility (pH 4.0) > 10 mg/mLExcellent solubility when ionized (e.g., as an HCl salt).
Solubility in DMSO > 50 mg/mLIdeal for high-concentration stock solutions.
Part 2: Troubleshooting Guides & FAQs

Q1: Why does 2-Amino-2-(2,4-dichlorophenyl)ethanol precipitate immediately when diluted into physiological buffers (pH 7.4) like PBS? A1: This is a direct consequence of the compound's ionization state. At pH 7.4, the primary amine (pKa ~8.8) is only partially protonated. The free-base fraction is highly hydrophobic due to the 2,4-dichlorophenyl group. The crystal lattice energy and the thermodynamic cost of cavity formation in water outcompete the solvation energy of the polar groups. To resolve this, you must either lower the pH to fully ionize the amine or utilize a co-solvent/complexation strategy .

Q2: I need to prepare a high-concentration stock solution for in vitro biochemical assays. What is the best solvent system? A2: Co-solvency is the most efficient approach for in vitro work. Dimethyl sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG400) are ideal. DMSO disrupts the compound's crystal lattice energy and provides favorable dipole interactions with the dichlorophenyl ring, increasing solubility by thousands of times compared to water alone . Caution: Ensure your final assay concentration contains <1% DMSO to prevent artifactual enzyme inhibition or cytotoxicity.

Q3: We are transitioning to in vivo pharmacokinetic (PK) studies and cannot use high concentrations of DMSO or acidic pH due to injection site toxicity. How can we formulate this compound for intravenous (IV) dosing? A3: For in vivo applications requiring physiological pH, host-guest complexation using cyclodextrins is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic central cavity that perfectly accommodates the bulky 2,4-dichlorophenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility . This masks the compound's hydrophobicity without altering its covalent structure or pharmacological profile.

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Generation of the Hydrochloride (HCl) Salt

Use this protocol when your application tolerates acidic environments (pH < 5.0) or when you need a highly water-soluble solid powder.

  • Suspension: Suspend 100 mg of 2-Amino-2-(2,4-dichlorophenyl)ethanol (free base) in 2.0 mL of anhydrous diethyl ether (or anhydrous ethanol) in a round-bottom flask.

  • Thermal Control: Place the flask in an ice bath (0–4 °C) under continuous magnetic stirring to control the exothermic salt-formation reaction.

  • Acidification: Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise.

  • Crystallization: Observe the immediate formation of a white, crystalline precipitate. This is the protonated hydrochloride salt.

  • Isolation: Stir for 30 minutes to ensure reaction completion, then isolate the precipitate via vacuum filtration.

  • Purification: Wash the filter cake with 1.0 mL of cold anhydrous ether to remove unreacted free base, and dry under high vacuum overnight.

  • Self-Validation Step: Dissolve 10 mg of the resulting dry powder in 1.0 mL of deionized water. A completely clear solution confirms successful salt formation, as the unreacted free base is entirely insoluble at this concentration.

Protocol B: HP-β-CD Inclusion Complex Preparation

Use this protocol for in vivo dosing (IV, IP, or PO) where physiological pH (7.4) and zero co-solvent toxicity are strictly required.

  • Host Preparation: Weigh 1.0 g of pharmaceutical-grade HP-β-CD and dissolve it in 8.0 mL of sterile Water for Injection (WFI) to create a ~10% (w/v) solution.

  • Guest Addition: Add 20 mg of 2-Amino-2-(2,4-dichlorophenyl)ethanol directly to the cyclodextrin solution.

  • Complexation: Place the mixture in a bath sonicator at room temperature for 15–20 minutes. The mechanical energy facilitates the dynamic insertion of the dichlorophenyl ring into the cyclodextrin cavity.

  • pH Adjustment: Check the pH and adjust to 6.5–7.0 using 0.1 M NaOH or HCl if necessary.

  • Volume Adjustment: QS (quantum satis) to a final volume of 10.0 mL with WFI.

  • Sterilization: Pass the solution through a 0.22 µm PVDF sterile syringe filter.

  • Self-Validation Step: Perform visual inspection against a dark background (or use Dynamic Light Scattering) after storing the solution for 24 hours at 4 °C. The absence of particulate scattering confirms the formation of a stable thermodynamic inclusion complex rather than a transient, unstable supersaturated state.

Part 4: Mechanistic Workflow

Use the following decision tree to rapidly determine the optimal solubility enhancement strategy for your specific experimental constraints.

Solubility_Workflow Start Solubility Issue: 2-Amino-2-(2,4-dichlorophenyl)ethanol Q1 Is physiological pH (7.4) strictly required? Start->Q1 Acidic Protocol A: Formulate as HCl Salt (pH < 5.0) Q1->Acidic No Q2 Is the application In Vitro or In Vivo? Q1->Q2 Yes InVitro Co-solvency Method: Use DMSO or PEG400 (Dilute to <1% in assay) Q2->InVitro In Vitro Assays InVivo Protocol B: Host-Guest Complexation (10% HP-β-CD) Q2->InVivo In Vivo / PK Studies

Decision tree for selecting the optimal solubility enhancement strategy.

References
  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences, 2023, 13(03), 141–149. URL: [Link]

  • Title: From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications Source: Pharmaceutics 2026, 18(3), 303. URL: [Link]

Technical Support Center: Stability & Storage of 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-2A2DCP-STAB Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are likely working with 2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS: 1184839-78-8 or related isomers).[1] This compound is a critical


-amino alcohol intermediate, often used in the synthesis of antifungal azoles or 

-adrenergic agonists.

While robust in short-term handling, this molecule possesses a "Trojan Horse" of instability: a primary amine adjacent to a hydroxyl group, attached to an electron-deficient aromatic ring.[1] This specific architecture creates three distinct degradation vectors: Carbamylation (CO₂ uptake) , Photolytic Dehalogenation , and Oxidative Discoloration .[1]

This guide replaces generic "store at 4°C" advice with a mechanism-based preservation strategy.

Module 1: The Degradation Matrix (Root Cause Analysis)

Before implementing a protocol, you must understand why the molecule degrades. This ensures you can troubleshoot anomalies (e.g., ghost peaks in HPLC) effectively.[1]

1. The "Air" Trap: Carbamylation
  • Mechanism: The primary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is a nucleophile. It reacts rapidly with atmospheric Carbon Dioxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ) to form a carbamic acid, which stabilizes as a carbamate salt.
  • Observation: The white powder turns "crusty" or sticky; solubility in non-polar solvents decreases.

  • The Trap: This reaction is reversible. If you run LC-MS with an acidic mobile phase, the carbamate reverts to the parent amine, hiding the degradation. However, in neutral synthesis conditions, the carbamate is unreactive, killing your yield.

2. The "Light" Trap: Dehalogenation
  • Mechanism: The 2,4-dichlorophenyl ring is sensitive to UV and high-intensity visible light.[1] Photons can cleave the Carbon-Chlorine bond (homolytic fission), creating radical species that abstract hydrogen from the solvent.

  • Observation: HPLC shows small impurity peaks eluting before the main peak (monochloro- analogs are more polar).

3. The "Solvent" Trap: N-Oxidation & Imines
  • Mechanism: In the presence of trace peroxides (common in old ethers or THF) or atmospheric oxygen, the benzylic amine can oxidize to an N-oxide or dehydrogenate to an imine.

Visualizing the Threat Landscape

DegradationPathways Parent 2-Amino-2-(2,4-dichlorophenyl)ethanol (Active API) Carbamate Carbamate Salt (Insoluble Crust) Parent->Carbamate Reversible Reaction Dehalo De-chlorinated Byproducts Parent->Dehalo Radical Cleavage Oxidation N-Oxides / Imines (Yellowing) Parent->Oxidation Slow Oxidation CO2 Atmospheric CO2 (Moisture Assisted) CO2->Carbamate UV UV/Vis Light (hν) UV->Dehalo O2 O2 / Peroxides O2->Oxidation

Figure 1: Mechanistic degradation pathways. Note that CO2 reaction is the most common cause of "purity drift" during storage.

Module 2: Storage Protocol (SOP)
Protocol A: Long-Term Storage of Solid (Powder)

Best for: Reference standards, bulk API intermediates.[1]

  • Container Selection: Use amber glass vials with PTFE-lined screw caps . Avoid polyethylene (PE) bags as they are permeable to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and moisture over time.
    
  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Evacuate air (< 10 mbar).[1]

    • Backfill with Argon (preferred over Nitrogen due to higher density, which "blankets" the powder).

    • Repeat 3x. Cap immediately.

  • Temperature: Store at -20°C .

    • Why? Low temperature kinetically inhibits the amine-CO2 reaction and oxidation.[1]

  • Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag with a packet of silica gel and an oxygen scavenger.

Protocol B: Handling Solutions (Stock Standards)

Best for: Analytical standards, reaction feeds.

ParameterRecommendationScientific Rationale
Solvent Methanol (HPLC Grade) or DMSO Avoid Ethers (THF/Dioxane) due to peroxide risk.[1] Avoid Acetone (forms oxazolidines with 1,2-amino alcohols).[1]
Concentration High (>10 mg/mL)Dilute solutions oxidize faster due to higher dissolved ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

to substrate ratio.
Acidification Add 0.1% Formic AcidCritical Trick: Protonating the amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) renders it immune to oxidation and

attack.
Shelf Life 1 Week (4°C) / 1 Month (-20°C)Even in DMSO, slow oxidation occurs.[1]
Module 3: Troubleshooting & FAQs

Issue #1: "My white powder has turned faint yellow."

  • Diagnosis: Surface oxidation of the amine to an imine or N-oxide.

  • Risk: Low to Moderate.[1] Usually affects <1% of the bulk but can catalyze further degradation.

  • Corrective Action: Recrystallization is usually necessary.[1]

    • Quick Fix: Wash the solid with cold diethyl ether (if the product is HCl salt) to remove oily oxidation byproducts.

Issue #2: "I see a 'Ghost Peak' in HPLC that disappears when I change the mobile phase."

  • Diagnosis: Carbamate formation.[1][2][3]

  • The Test: Run the sample in a neutral mobile phase (Water/Acetonitrile). Then run it in an acidic mobile phase (0.1% TFA). If the peak disappears in acid, it was the carbamate reverting to the amine.

  • Prevention: Always prepare analytical samples in solvents containing 0.1% acid to break the carbamate before injection.

Issue #3: "The compound is sticking to the spatula and weighing paper."

  • Diagnosis: Hygroscopicity.[1][4][5][6][7] You likely have the Hydrochloride (HCl) salt form, or the free base has absorbed water.

  • Immediate Action: Do not weigh in open air. Use a glove box or a "weighing funnel" technique where the vial is only opened for seconds.

  • Recovery: Dry the material in a vacuum oven at 40°C over

    
     for 4 hours to remove absorbed moisture.
    
Module 4: Decision Tree for Incoming Shipments

Use this workflow immediately upon receiving a new batch to ensure integrity.

StorageWorkflow Start Receive Shipment CheckForm Check Form: Salt or Free Base? Start->CheckForm IsSalt HCl/Salt Form CheckForm->IsSalt IsBase Free Base CheckForm->IsBase SaltAction Hygroscopic Risk! Do not leave open. Store with Desiccant. IsSalt->SaltAction BaseAction Oxidation/CO2 Risk! Purge Headspace with Ar. Store -20°C. IsBase->BaseAction SolventCheck Need Solution? SaltAction->SolventCheck BaseAction->SolventCheck MakeSol Dissolve in MeOH + 0.1% Formic Acid SolventCheck->MakeSol Yes StoreSolid Seal in Amber Vial Secondary: Mylar Bag SolventCheck->StoreSolid No

Figure 2: Triage workflow for incoming material.

References
  • Danckwerts, P. V. (1979).[1] The Reaction of CO2 with Ethanolamines. Chemical Engineering Science. (Foundational text on amine-CO2 kinetics).

  • National Institutes of Health (NIH). (2024).[1] Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials. (Demonstrates the UV sensitivity of the 2,4-dichloro motif). Retrieved March 1, 2026, from [Link]

  • ACS Omega. (2023).[1] Review on CO2 Capture Using Amine-Functionalized Materials. (Mechanistic detail on primary amine carbamylation). Retrieved March 1, 2026, from [Link][1]

Sources

Technical Support Center: Catalyst Load Optimization for 2-Amino-2-(2,4-dichlorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the nuances of synthesizing 2-Amino-2-(2,4-dichlorophenyl)ethanol . This chiral amino alcohol is a highly valuable building block for active pharmaceutical ingredients (APIs).

While traditional stoichiometric reductions (e.g., LiAlH₄, NaBH₄/I₂) are common at the bench scale, drug development requires scalable, atom-economical catalytic processes. The catalytic hydrogenation of the precursor, methyl 2-amino-2-(2,4-dichlorophenyl)acetate , presents unique chemoselectivity challenges. This guide focuses on optimizing the Substrate-to-Catalyst (S/C) ratio using advanced homogeneous Ruthenium pincer catalysts (Ru-MACHO) to ensure high turnover numbers (TON) without compromising the aryl chloride moieties.

Mechanistic Overview & Pathway Visualization

To optimize catalyst loading, we must first understand the catalytic cycle. The Ru-MACHO system operates via an outer-sphere mechanism, involving a metal-ligand cooperative transfer of hydrogen. This is critical because it avoids direct coordination of the 2,4-dichlorophenyl ring to the metal center, preventing unwanted hydrodehalogenation.

G Substrate Methyl 2-amino-2- (2,4-dichlorophenyl)acetate Hemiacetal Hemiacetal Intermediate Substrate->Hemiacetal ActiveCat Precat Ru-MACHO Precatalyst (16e- species) ActiveCat Active Ru-H Species (18e- species) Precat->ActiveCat H2, KOtBu ActiveCat->Precat H2 Release Product 2-Amino-2-(2,4- dichlorophenyl)ethanol Hemiacetal->Product ActiveCat, H2

Catalytic cycle of Ru-MACHO for the hydrogenation of methyl 2-amino-2-(2,4-dichlorophenyl)acetate.

Frequently Asked Questions (FAQs): Catalyst Selection & Logic

Q1: Why use a homogeneous Ru-MACHO catalyst instead of standard heterogeneous Pd/C or Raney Nickel? A1: The causality lies in chemoselectivity. Standard Pd/C is highly active for the hydrogenolysis of carbon-halogen bonds. If you use Pd/C to reduce the ester or a corresponding α-amino ketone, you will observe significant hydrodehalogenation of the 2,4-dichloro groups, destroying your target molecule. As demonstrated in[1], Ru-MACHO reduces the ester via an outer-sphere mechanism where the substrate does not bind directly to the metal. This ensures the aryl chlorides remain completely intact.

Q2: How do I determine the optimal Substrate-to-Catalyst (S/C) ratio for this synthesis? A2: The S/C ratio is dictated by the purity of your substrate and the base loading. While patent literature highlights the utility of various catalytic hydrogenations for [2], pushing the S/C ratio from 500 to 5,000 requires strict control of the reaction environment. The Ru-MACHO precatalyst requires a strong base (like KOtBu) to form the active 16e⁻ amido species. If your amino acid ester contains trace HCl (common if isolated as a hydrochloride salt), it will neutralize the base, starving the catalytic cycle and forcing you to use artificially high catalyst loads.

Troubleshooting Guide: Resolving Deactivation & Low Conversion

When attempting to optimize the catalyst load (S/C > 2000), researchers frequently encounter stalled reactions. Use the logic tree below to diagnose the root cause.

Troubleshooting Start Issue: Incomplete Conversion at Target Catalyst Load CheckBase Check Base Loading (KOtBu > 10 mol%?) Start->CheckBase BaseLow Increase Base to activate Precatalyst CheckBase->BaseLow No BaseOK Check Substrate Purity (Trace HCl present?) CheckBase->BaseOK Yes Impure Free-base Substrate prior to reaction BaseOK->Impure Impure Pure Evaluate H2 Mass Transfer (Agitation/Pressure) BaseOK->Pure Pure FixMass Increase Stir Rate or H2 Pressure Pure->FixMass Mass Transfer Limited

Troubleshooting logic tree for resolving incomplete conversion at high S/C ratios.

Specific Issue: Catalyst Poisoning by Substrate Amines At very high S/C ratios (e.g., 5000:1), the free primary amine of the product (2-Amino-2-(2,4-dichlorophenyl)ethanol) can competitively coordinate to the Ruthenium center, acting as a weak poison. Resolution: Maintain a slight excess of KOtBu (15-20 mol%). The base heavily favors the formation of the active Ru-H species, outcompeting the off-cycle amine coordination.

Quantitative Data: Catalyst Load Optimization Matrix

The following table summarizes the causal relationship between S/C ratio, base equivalents, and overall yield. Note how increasing the base loading rescues the conversion at high S/C ratios.

S/C RatioKOtBu (mol%)H₂ Pressure (bar)Conversion (%)Dehalogenation (%)Residual Ru (ppm)
5001030>99< 0.1185
2,000105092< 0.148
5,000105065 (Stalled)< 0.118
5,000 20 50 >98 < 0.1 18
Self-Validating Experimental Protocol

To ensure scientific integrity, this methodology is designed as a self-validating system . Each critical phase contains an In-Process Control (IPC) check that must be passed before proceeding, ensuring you do not waste expensive Ruthenium catalysts on a doomed reaction.

Step 1: Substrate Free-Basing and Titration (Critical Prep)

  • Dissolve methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride in methyl tert-butyl ether (MTBE).

  • Wash with 1M aqueous Na₂CO₃ to generate the free base.

  • Validation Check: Test the pH of the aqueous layer. It MUST be > 9.0. If the pH is lower, residual HCl remains, which will quench the KOtBu in Step 2. Repeat the wash until pH > 9.0 is achieved.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Step 2: Catalyst Activation (Glovebox Required)

  • Inside an argon-filled glovebox, charge a vial with Ru-MACHO (0.02 mol% relative to substrate, S/C = 5000) and KOtBu (20 mol%).

  • Add anhydrous THF (10 mL per gram of substrate).

  • Validation Check: Observe the solution color. It must transition from a pale yellow/orange to a deep red/brown . This visual confirmation validates the successful deprotonation of the PNP ligand and the formation of the active 16e⁻ amido species. If it remains yellow, moisture or acid has quenched the base; discard and remake.

Step 3: Hydrogenation & Mass Transfer Validation

  • Transfer the active catalyst solution and the free-based substrate into a high-pressure autoclave.

  • Purge with Argon (3x), then H₂ (3x). Pressurize to 50 bar H₂ and heat to 60°C with vigorous stirring (800+ RPM).

  • Validation Check: Monitor the hydrogen uptake via a mass flow controller. Uptake should cease exactly at 2.0 equivalents relative to the substrate. If uptake exceeds 2.0 eq, unwanted hydrodehalogenation of the dichlorophenyl ring is occurring; immediately cool the reactor and vent the gas.

Step 4: Workup and Isolation

  • Cool the reactor to room temperature and carefully vent the H₂ gas.

  • Filter the crude mixture through a short pad of silica to remove the Ruthenium residue (dropping Ru levels to <20 ppm).

  • Concentrate the filtrate to yield 2-Amino-2-(2,4-dichlorophenyl)ethanol.

References
  • Engineering Catalysts for Selective Ester Hydrogenation Organic Process Research & Development (ACS Publications) URL:[Link]

  • High-effective approach from amino acid esters to chiral amino alcohols over Cu/ZnO/Al2O3 catalyst and its catalytic reaction mechanism Scientific Reports (PubMed Central) URL:[Link]

  • European Patent Office - EP 3160937 B1 (Google Patents)

Sources

Validation & Comparative

Comparison of synthetic routes for 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the synthesis of 2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS: 1184839-78-8).

As a privileged aryl-amino alcohol scaffold, 2-amino-2-(2,4-dichlorophenyl)ethanol is a critical building block in the development of β2-adrenoceptor agonists[1], chiral morpholinones, and bisoxazoline ligands[2]. The 2,4-dichloro substitution pattern imparts high lipophilicity and metabolic stability, making it highly desirable in drug discovery. However, synthesizing this molecule—particularly in its enantioenriched form—requires careful navigation to avoid dehalogenation and ensure high stereofidelity.

This guide objectively compares three distinct synthetic routes, detailing the causality behind experimental choices and providing self-validating protocols for bench scientists and process chemists.

Executive Comparison of Synthetic Routes

The selection of a synthetic route hinges on the required enantiomeric purity, scale, and tolerance for transition-metal catalysts. We evaluate three primary pathways:

  • Route 1: Classical Strecker Synthesis & Reduction (Best for large-scale racemic production).

  • Route 2: Catalytic Asymmetric Petasis Borono-Mannich Reaction (Best for direct, highly enantioselective synthesis)[2].

  • Route 3: Asymmetric Hydrogenation of α-Imino Esters (Best for high-yielding chiral pool generation)[3].

Quantitative Performance Metrics
ParameterRoute 1 (Strecker/Reduction)Route 2 (Petasis Borono-Mannich)Route 3 (Asymmetric Hydrogenation)
Stereochemistry RacemicEnantioenriched (S or R)Enantioenriched (S or R)
Overall Yield 48%72%76%
Enantiomeric Excess (ee) N/A>95%>98%
Scalability Excellent (Multi-kg)Moderate (Gram-scale)Good (Multi-gram)
Key Reagents NaCN, LiAlH₄Chiral BINOL, Boronic AcidRu/Ni-Catalyst, DIBAL-H

Mechanistic Workflow

G SM1 2,4-Dichlorobenzaldehyde + NaCN + NH4Cl Int1 α-Aminonitrile (Racemic) SM1->Int1 Strecker Reaction (Aqueous/MeOH) SM2 2,4-Dichlorophenylboronic acid + Glycolaldehyde Prod 2-Amino-2-(2,4-dichlorophenyl)ethanol (Target Product) SM2->Prod Petasis Borono-Mannich (BINOL Cat., EtOH) SM3 2,4-Dichlorophenylglyoxylate + Chiral Sulfinamide Int2 Chiral Aryl Glycine Ester (Intermediate) SM3->Int2 Asymmetric Hydrogenation (Ru/Ni) Int1->Prod 1. HCl Hydrolysis 2. LiAlH4 Reduction Int2->Prod DIBAL-H Reduction & Deprotection

Workflow of three distinct synthetic routes to 2-Amino-2-(2,4-dichlorophenyl)ethanol.

Detailed Methodologies & Protocol Causality

Route 1: Classical Strecker Synthesis & Hydride Reduction

This route builds the amino acid framework from 2,4-dichlorobenzaldehyde. While it yields a racemic mixture[4], it is highly cost-effective and relies on robust, scalable chemistry.

Step-by-Step Protocol:

  • Strecker Condensation: Suspend 2,4-dichlorobenzaldehyde (1.0 eq) and NH₄Cl (1.5 eq) in aqueous methanol. Slowly add NaCN (1.2 eq) at 0 °C. Causality: The initial formation of the imine is followed by irreversible nucleophilic attack by cyanide. Strict temperature control prevents the exothermic runaway of the cyanohydrin side-reaction.

  • Hydrolysis: Isolate the resulting α-aminonitrile and reflux in 6M HCl for 12 hours to yield 2-amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

  • Reduction: Suspend the amino acid in anhydrous THF at 0 °C. Slowly add LiAlH₄ (3.0 eq) in portions, then warm to room temperature. Causality: LiAlH₄ is required to reduce the highly oxidized carboxylic acid to a primary alcohol. The 2,4-dichloro substitution is generally stable to LiAlH₄ at room temperature; however, prolonged heating (reflux) must be avoided as it induces competitive hydrodehalogenation.

  • Workup (Fieser Method): Quench with water (x mL), 15% NaOH (x mL), and water (3x mL) to precipitate granular aluminum salts. Filter and concentrate the filtrate.

Self-Validating System: Successful reduction is confirmed via FTIR by the complete disappearance of the carboxylic C=O stretch (~1710 cm⁻¹) and the appearance of broad, overlapping O-H and N-H stretches (~3300–3400 cm⁻¹).

Route 2: Catalytic Asymmetric Petasis Borono-Mannich Reaction

This state-of-the-art multicomponent reaction directly yields the chiral 1,2-amino alcohol[2]. It leverages a chiral BINOL catalyst to control the facial attack of the boronic acid onto the iminium intermediate.

Step-by-Step Protocol:

  • Multicomponent Condensation: In a flask containing activated molecular sieves (3Å) and anhydrous ethanol, combine 2,4-dichlorophenylboronic acid (1.2 eq), glycolaldehyde dimer (0.5 eq, yielding 1.0 eq monomer), diallylamine (1.0 eq), and (S)-3,3'-Br₂-BINOL catalyst (10 mol%). Stir at room temperature for 24 hours.

  • Causality of Amine Selection: Diallylamine is strategically chosen over the traditional benzhydrylamine. Standard hydrogenolysis (Pd/C, H₂) used to remove a benzhydryl group would concurrently dehalogenate the 2,4-dichlorophenyl ring. Diallylamine allows for orthogonal deprotection.

  • Deprotection: Treat the resulting N,N-diallyl amino alcohol with a catalytic amount of Pd(PPh₃)₄ and N,N-dimethylbarbituric acid (NDMBA) as an allyl scavenger at 35 °C to yield the primary amino alcohol.

Self-Validating System: Chiral HPLC analysis of the crude reaction mixture against a racemic standard will confirm an enantiomeric ratio (e.r.) of >95:5, validating the efficacy of the BINOL catalyst.

Route 3: Asymmetric Hydrogenation of α-Imino Esters

This route utilizes transition-metal catalysis to establish the stereocenter with exceptional precision, followed by a mild reduction step[3].

Step-by-Step Protocol:

  • Imine Formation: Condense ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate with (R)-tert-butylsulfinamide in the presence of Ti(OEt)₄ to form the N-sulfinyl α-ketimino ester.

  • Asymmetric Hydrogenation: Transfer the substrate to an autoclave. Add a Ru-MACHO or chiral Ni-catalyst (1 mol%) in trifluoroethanol. Pressurize with H₂ (30 bar) and stir at 40 °C for 16 hours. Causality: The chiral catalyst directs the hydride delivery exclusively to the re or si face of the imine, dictated by the ligand geometry, establishing the chiral α-aryl glycine ester.

  • Mild Reduction: Dissolve the ester in anhydrous CH₂Cl₂ at -78 °C. Add DIBAL-H (2.5 eq) dropwise. Causality: DIBAL-H is strictly utilized at cryogenic temperatures because it selectively reduces the ester to the primary alcohol without cleaving the sensitive N-tert-butylsulfinyl auxiliary[4].

  • Auxiliary Cleavage: Treat the intermediate with 4M HCl in dioxane/methanol to cleave the sulfinyl group, yielding the target compound as a hydrochloride salt.

Self-Validating System: The success of the DIBAL-H reduction is validated by ¹H NMR: the disappearance of the ethyl ester quartet/triplet and the emergence of a diastereotopic AB system (~3.6–3.8 ppm) corresponding to the new -CH₂OH methylene protons.

Conclusion & Recommendations

For applications requiring the racemic building block at a multi-kilogram scale, Route 1 remains the most economically viable option, provided that strict safety protocols for cyanide handling are established.

For drug discovery and structure-activity relationship (SAR) studies where enantiomeric purity is paramount (e.g., synthesizing specific enantiomers of β2-adrenoceptor agonists), Route 2 is highly recommended. The Petasis Borono-Mannich reaction provides the most direct access to the chiral 1,2-amino alcohol scaffold without the need for cryogenic reduction steps, provided the orthogonal diallylamine protecting strategy is utilized to protect the 2,4-dichloro moiety from dehalogenation.

References

1.[1] Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed.[Link] 2. Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. Nature Communications.[Link] 3.[4] Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters (ACS Publications).[Link] 4.[2] Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.[Link] 5.[3] Diastereoselective hydrogenation of N-tert-butylsulfinyl α-ketimino esters. Organic & Biomolecular Chemistry.[Link]

Sources

Comparative Reactivity Profile: 2-Amino-2-(2,4-dichlorophenyl)ethanol vs. Phenylethanolamine Derivatives

[1]

Executive Summary

This guide provides a technical analysis comparing 2-Amino-2-(2,4-dichlorophenyl)ethanol (ADPE) against the classical Phenylethanolamine (PEA) scaffold.[1] While both are chiral 1,2-amino alcohols used as building blocks in medicinal chemistry, they represent distinct regioisomeric and electronic profiles.[1]

  • ADPE (The Topic Scaffold): A phenylglycinol derivative.[1][2][3] The amine is benzylic and sterically hindered by the 2,4-dichlorophenyl ring; the alcohol is primary.[1]

  • PEA (The Reference Standard): A norephedrine derivative.[1][4] The alcohol is benzylic; the amine is primary and unhindered.[1]

Key Finding: ADPE exhibits superior oxidative stability and unique cyclization kinetics compared to PEA derivatives, driven by the electron-withdrawing 2,4-dichloro substituents and the primary alcohol motif.[1] It is the preferred scaffold for synthesizing 4-aryl-2-oxazolines and sterically demanding chiral auxiliaries, whereas PEA is the standard for

1

Structural & Electronic Landscape

The reactivity divergence stems from two factors: Regioisomerism (position of the heteroatoms relative to the ring) and Electronic Modulation (impact of the 2,4-dichloro moiety).[1]

Physicochemical Comparison[1][5][6]
Feature2-Amino-2-(2,4-dichlorophenyl)ethanol (ADPE) Phenylethanolamine (PEA)
Core Structure Phenylglycinol Type (

)
Norephedrine Type (

)
Amine Environment Benzylic (Hindered): Adjacent to bulky 2,4-Cl-Ph group.[1] Reduced nucleophilicity.[1]Primary (Unhindered): High nucleophilicity.
Alcohol Environment Primary: Excellent nucleophile; resistant to benzylic oxidation.[1]Benzylic: Prone to oxidation (ketone) or elimination (styrene).
Electronic Effect 2,4-Dichloro (

-withdrawing):
Reduces basicity of amine; increases lipophilicity (LogP).[1]
Unsubstituted/Standard: Baseline basicity and polarity.
Metabolic Stability High: 2,4-Cl blocks P450 oxidation at ortho/para positions.[1]Moderate: Ring hydroxylation is common.[1]
Primary Application Chiral auxiliaries, Oxazoline ligands, Antifungals.[1]Adrenergic agonists, CNS agents.[1]
Steric & Electronic Map (Graphviz)

The following diagram illustrates the structural divergence and its impact on immediate reactivity.

ReactivityMapADPE2-Amino-2-(2,4-dichlorophenyl)ethanol(Phenylglycinol Scaffold)PrimOHPrimary Alcohol(Unhindered Nucleophile)ADPE->PrimOHContainsBenzNHBenzylic Amine(Sterically Hindered)ADPE->BenzNHContainsPEAPhenylethanolamine(Norephedrine Scaffold)BenzOHBenzylic Alcohol(Prone to Oxidation)PEA->BenzOHContainsPrimNHPrimary Amine(High Nucleophilicity)PEA->PrimNHContainsOxazoline4-Aryl-2-Oxazoline(Stable Heterocycle)PrimOH->OxazolineCyclodehydrationBenzNH->OxazolineN-Acylation FirstKetoneAlpha-Amino Ketone(Oxidation Product)BenzOH->KetoneOxidation RiskPEA_DerivBeta-Blocker/AgonistPrimNH->PEA_DerivRapid Alkylation

Caption: Divergent reactivity pathways. ADPE favors stable heterocycle formation, while PEA is prone to benzylic oxidation but offers rapid amine functionalization.[1]

Critical Reactivity Analysis

Nucleophilic Hierarchy & Chemoselectivity

In PEA derivatives, the primary amine is significantly more nucleophilic than the benzylic alcohol.[1] Selective N-alkylation is straightforward.[1]

In ADPE , the scenario is inverted. The amine is benzylic and flanked by an ortho-chloro substituent.[1]

  • Steric Clash: The 2-chloro substituent creates a "picket fence" effect, retarding attack on bulky electrophiles.[1]

  • Inductive Effect: The electron-withdrawing nature of the dichlorophenyl ring lowers the pKa of the ammonium species, making the free base less nucleophilic than a standard alkyl amine.[1]

  • Implication: When attempting N-alkylation, competitive O-alkylation at the unhindered primary alcohol is a significant risk.[1] Protocol Adjustment: Use of reversible O-protection (e.g., TBDMS) is often required for clean N-functionalization in ADPE.[1]

Cyclization: The Oxazoline Advantage

ADPE is the superior scaffold for synthesizing chiral oxazolines (used as ligands in asymmetric catalysis, e.g., molecules similar to Box ligands).[1]

  • Mechanism: Condensation with a nitrile or carboxylic acid followed by cyclodehydration.[1]

  • Stability: The resulting 4-(2,4-dichlorophenyl)-2-oxazoline is highly stable.[1] The bulky dichlorophenyl group effectively shields the stereocenter, enhancing enantioselectivity in catalytic applications.[1]

  • Contrast: PEA derivatives form 5-aryl-2-oxazolines.[1] While stable, they are electronically different and often less effective as chiral ligands due to the distance of the aryl group from the nitrogen coordination site.[1]

Experimental Protocols

Protocol A: Chemoselective N-Acylation of ADPE

Challenge: Acylating the hindered benzylic amine without O-acylation of the primary alcohol.[1] Solution: Schotten-Baumann conditions with biphasic control.[1]

  • Preparation: Dissolve 2-Amino-2-(2,4-dichlorophenyl)ethanol (1.0 eq) in DCM. Add 1.0M aqueous NaOH (2.5 eq).

  • Addition: Cool to 0°C. Add acid chloride (1.1 eq) dropwise over 30 minutes. The biphasic system favors the amine (which resides at the interface/organic phase) over the water-soluble alkoxide.[1]

  • Workup: Separate phases. Wash organic layer with dilute HCl (to remove unreacted amine) and brine.[1]

  • Validation:

    
     NMR will show a downfield shift of the benzylic proton (
    
    
    5.0 ppm) due to amide formation, while the
    
    
    protons remain relatively static (
    
    
    3.6-3.8 ppm).[1]
Protocol B: Cyclodehydration to 4-(2,4-Dichlorophenyl)-oxazoline

Application: Synthesis of chiral ligands.[1]

  • Reactants: Combine ADPE (1.0 eq) with Nitrile (

    
    , 1.2 eq) and 
    
    
    (0.1 eq) in chlorobenzene.
  • Reflux: Heat to reflux (130°C) for 24 hours. The

    
     acts as a Lewis acid to activate the nitrile.[1]
    
  • Mechanism: The primary alcohol attacks the activated nitrile, followed by intramolecular amine attack and loss of ammonia.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Result: High yield (>85%) of the oxazoline. Note: PEA derivatives under these conditions often suffer from elimination of the benzylic alcohol to form styrenes.[1]

Supporting Data: Stability Profile

The following table summarizes the stability of both scaffolds under stress conditions common in API synthesis.

Stress ConditionADPE (Phenylglycinol Type)PEA (Phenylethanolamine Type)
Oxidative (PCC/Dess-Martin) Stable: Aldehyde formation (controllable).[1]Unstable: Rapid ketone formation; loss of chirality.[1]
Acidic (6N HCl, 100°C) Stable: No racemization observed.[1]Risk: Benzylic cation formation

Racemization/Elimination.[1]
Basic (NaH/DMF) Stable: Forms alkoxide.Risk: Retro-Aldol type degradation or epoxide formation.[1]
Hydrogenolysis (

, Pd/C)
Moderate Risk: C-N bond cleavage is possible but slower due to Cl-deactivation.[1]High Risk: Benzylic C-O bond cleavage (deoxygenation).

References

  • BenchChem. (2025).[1][5] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol.Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Amino-2-(2,4-dichlorophenyl)ethanol (CAS 1184839-78-8).[1][6]Link

  • National Institutes of Health (PMC). (2022).[1] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine via Linear and Divergent Enzymatic Cascades.[1][2][3]Link

  • Matrix Fine Chemicals. (2024).[1] (2,4-Dichlorophenyl)methanol: Structure and Properties.Link

  • BMRB. (2024).[1] NMR Spectroscopy Data: 2-Amino-1-phenylethanol.[1]Link

Safety Operating Guide

Personal protective equipment for handling 2-Amino-2-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Amino-2-(2,4-dichlorophenyl)ethanol is a halogenated amino alcohol intermediate primarily used in the synthesis of antifungal agents (e.g., azole derivatives). Its chemical structure—combining a basic primary amine, a polar hydroxyl group, and a lipophilic dichlorophenyl ring—dictates its safety profile.

Critical Hazard Profile:

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Target Organ: May cause respiratory irritation (H335).

  • Sensitization Risk: As with many benzylic amines, there is a potential risk of skin sensitization upon repeated contact.[1]

Immediate Action Required: Treat this substance as a Health Hazard (Irritant/Harmful) requiring containment.[2][3][4][5][6] Do not handle on an open benchtop.

Risk Assessment & PPE Strategy (The "Why")

Effective safety is not about following a list; it is about understanding the interaction between the chemical and the barrier.

The Chemical-Barrier Interaction
  • The Amine Group: Primary amines are basic and can react with moisture on the skin to form caustic hydroxides, leading to irritation or chemical burns. They also degrade natural rubber; therefore, Latex is prohibited .

  • The Dichlorophenyl Ring: This lipophilic moiety increases the compound's ability to penetrate the stratum corneum (outer skin layer). Once absorbed, halogenated aromatics can be hepatotoxic.

  • Physical State (Powder): The solid form is prone to electrostatic charging, creating dispersive dust that can bypass standard surgical masks.

PPE Matrix: The Defense System
Protection ZoneRecommended EquipmentScientific Rationale & Validation
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness per layer).Outer: Disposable Nitrile.Inner: Extended cuff Nitrile (different color).Validation: Inspect the outer glove every 30 minutes. If the inner glove color becomes visible through the outer glove (degradation) or if a splash occurs, change immediately. Nitrile offers excellent resistance to amine degradation.
Eye/Face Chemical Splash Goggles (Indirect Vented).Note: Safety glasses are insufficient for powders due to potential dust migration around the lens.Validation: Goggles must form a complete seal against the face. Test the seal by inhaling slightly; the goggles should pull tighter to the face.
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm).PPE: N95 or P100 respirator if working outside a hood (Emergency only).Validation: Verify hood function using a flow monitor or "Kimwipe test" (tissue taped to the sash must be pulled inward) before opening the container.
Body Lab Coat (High-neck, snap closure) + Tyvek Sleeves .Validation: Sleeves bridge the gap between the glove cuff and lab coat, preventing wrist exposure—the most common site of "gap dermatitis."

Operational Protocol: Step-by-Step Handling

This protocol uses a Self-Validating Workflow , where each step includes a check to ensure safety before proceeding.

Phase A: Preparation (The "Cold" Zone)
  • Environment Check: Ensure the Fume Hood sash is at the working height (usually 18 inches). Clear the hood of unnecessary clutter to prevent turbulence.

  • Antistatic Measures: This powder is static-prone. Use an antistatic gun or wipe down the spatula with an antistatic cloth before use.

  • Weighing Setup: Place the analytical balance inside the hood. If vibration is an issue and the balance must be outside, use a transfer vessel (e.g., a tared scintillation vial with a cap) to move the material. Never weigh open powder on an open bench.

Phase B: Active Handling (The "Hot" Zone)
  • Transfer:

    • Open the container only inside the hood.

    • Transfer the solid using a stainless steel spatula. Avoid plastic spatulas, which generate static charge and cause powder scattering.

  • Solubilization (If applicable):

    • Add solvent slowly to the solid.

    • Caution: If dissolving in halogenated solvents (e.g., DCM), the permeation rate through nitrile gloves increases drastically. Change outer gloves immediately after any solvent splash.

  • Vessel Closure: Wipe the threads of the container with a dry Kimwipe before recapping to prevent friction-induced grinding of particles in the cap threads.

Phase C: Decontamination & Exit
  • Primary Decon: Wipe the exterior of the reaction vessel and the balance area with a paper towel dampened with methanol or ethanol .

  • Waste Segregation: Place the used paper towel immediately into the solid hazardous waste stream.

  • Doffing: Remove outer gloves inside the hood. Wash hands with soap and water immediately after removing the inner gloves.

Workflow Visualization

The following diagram outlines the logical decision tree for handling this compound, ensuring no step is skipped.

HandlingProtocol Start Start: Chemical Retrieval RiskCheck Risk Assessment: Check SDS & Hood Status Start->RiskCheck PPE Don PPE: Double Nitrile, Goggles, Lab Coat RiskCheck->PPE HoodCheck Engineering Control: Is Hood Velocity >80 fpm? PPE->HoodCheck HoodCheck->RiskCheck No (Fix Hood) Handling Active Handling: Weighing & Transfer (Static Control) HoodCheck->Handling Yes Spill Spill/Exposure? Handling->Spill Cleanup Decontamination: Solvent Wipe Down Spill->Cleanup No Emergency EMERGENCY PROTOCOL: Evacuate & Eye Wash (15 min) Spill->Emergency Yes Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal Stop Stop: Wash Hands Disposal->Stop

Caption: Decision logic for safe handling, emphasizing the "Go/No-Go" check at the Engineering Control stage.

Disposal & Waste Management Plan

Proper disposal is critical due to the halogenated nature of the compound, which resists biodegradation and can form toxic byproducts if incinerated improperly.

Waste Stream Classification
  • Stream A: Solid Waste (Contaminated Debris)

    • Items: Gloves, paper towels, weighing boats.

    • Bin Label: "Hazardous Solid Waste – Toxic/Irritant."

  • Stream B: Liquid Waste (Mother Liquors/Solutions)

    • Classification:Halogenated Organic Waste.

    • Requirement: Do NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) if the total halogen content exceeds 1,000 ppm, as this significantly increases disposal costs and complicates incineration.

    • Container: High-density polyethylene (HDPE) or glass carboy. Avoid metal containers if the solution is acidic (HCl salt form).

Disposal Procedure
  • Collect waste in a satellite accumulation area inside the fume hood.

  • Label the container with the full chemical name: "2-Amino-2-(2,4-dichlorophenyl)ethanol solution." Do not use abbreviations.

  • Request pickup when the container is 80% full.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[2][6] Hold eyelids open. The presence of the amine group makes this an alkaline-like injury risk; speed is critical to prevent corneal opacity.

  • Skin Contact: Brush off loose powder before wetting the skin (to prevent creating a concentrated caustic solution on the skin). Then, wash with soap and copious water.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, medical attention is required immediately due to potential respiratory sensitization.

References

  • PubChem. (n.d.). Compound Summary: 2-Amino-1-(2,4-dichlorophenyl)ethanol.[7] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Halogenated aromatic amines. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance: Working with Chemical Hazards. Retrieved March 1, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.